Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (CAS 63547-63-7): Synthesis, Mechanisms, and Applications in Advanced Materials and Medicinal Chemistry
Executive Summary In the landscape of modern synthetic chemistry, N-substituted pyrroles represent a privileged scaffold with profound implications across medicinal chemistry, organic electronics, and materials science....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern synthetic chemistry, N-substituted pyrroles represent a privileged scaffold with profound implications across medicinal chemistry, organic electronics, and materials science. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (CAS Registry Number: 63547-63-7), also known as dimethyl 3-(1-pyrrolyl)glutarate, is a highly versatile bifunctional building block [1]. By situating an electron-rich aromatic pyrrole ring on a flexible, functionalizable glutarate (pentanedioate) backbone, this compound serves as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), Proteolysis Targeting Chimeras (PROTACs), and conductive polymer precursors.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols required to synthesize and utilize this compound effectively.
Chemical Identity & Physicochemical Profiling
Understanding the structural parameters of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is essential for predicting its reactivity. The two terminal methyl ester groups provide orthogonal handles for selective hydrolysis or amidation, while the N-linked pyrrole is primed for electrophilic aromatic substitution or electropolymerization.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
CAS Registry Number
63547-63-7
Molecular Formula
C11H15NO4
Molecular Weight
225.24 g/mol
SMILES String
O=C(OC)CC(N1C=CC=C1)CC(=O)OC
Structural Class
N-Substituted Heterocycle / Aliphatic Diester
Physical State
Viscous liquid to low-melting solid (ambient temp)
Data corroborated by commercial registry standards[1, 4].
Mechanistic Pathways: The Clauson-Kaas Synthesis
The most efficient and scalable method for synthesizing N-substituted pyrroles like CAS 63547-63-7 is the Clauson-Kaas reaction [2]. This method avoids the instability of free dialdehydes by utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, masked surrogate for succinaldehyde.
Mechanistic Causality
The reaction is driven by acid catalysis. When exposed to an acid (e.g., p-Toluenesulfonic acid, pTsOH), 2,5-DMTHF undergoes hydrolysis to generate the highly reactive succinaldehyde in situ. The primary amine—in this case, dimethyl 3-aminopentanedioate—acts as a nucleophile, attacking the aldehyde carbonyls to form a bis-hemiaminal intermediate. Subsequent dehydration (loss of two water molecules) drives the thermodynamically favorable aromatization, yielding the stable pyrrole ring [3].
We actively select pTsOH in 1,4-dioxane over classical refluxing acetic acid to prevent the acidic degradation of the ester linkages and to suppress oligomerization byproducts, ensuring a cleaner impurity profile.
Figure 1. Mechanistic pathway of the Clauson-Kaas pyrrole synthesis yielding CAS 63547-63-7.
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPC) to verify reaction completion before downstream processing, preventing the costly purification of incomplete mixtures.
Step-by-Step Methodology
Step 1: Reagent Preparation
Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with dimethyl 3-aminopentanedioate (10.0 mmol, 1.75 g).
Add 50 mL of anhydrous 1,4-dioxane to dissolve the amine.
Introduce 2,5-dimethoxytetrahydrofuran (10.5 mmol, 1.39 g, 1.05 equiv) to the solution.
Step 2: Catalytic Condensation
4. Add p-Toluenesulfonic acid monohydrate (pTsOH·H2O) (1.0 mmol, 0.19 g, 10 mol%) as the catalyst.
5. Equip the flask with a reflux condenser and heat the mixture to 100 °C under continuous magnetic stirring for 2 hours.
Step 3: In-Process Control (IPC)
6. Extract a 50 µL aliquot, dilute in methanol, and analyze via TLC (Hexane:Ethyl Acetate 7:3) and LC-MS.
7. Validation: Proceed to Step 4 only when the primary amine peak is completely consumed and the target mass [M+H]+ = 226.2 is dominant.
Step 4: Quenching and Liquid-Liquid Extraction
8. Cool the reaction to room temperature and quench with 30 mL of saturated aqueous NaHCO3 to neutralize the pTsOH.
9. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
10. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification and Final Validation
11. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes).
12. Self-Validation: Confirm the structure via 1H NMR (CDCl3). Look for the characteristic pyrrole aromatic protons (two multiplets around δ 6.7 and δ 6.1 ppm) and the methoxy ester singlets (δ 3.6 ppm).
Figure 2. Self-validating experimental workflow for the synthesis and isolation of the target pyrrole.
Applications in Drug Development & Organic Electronics
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is not merely an end-product; it is a highly functional staging ground for advanced applications.
Medicinal Chemistry & PROTAC Linkers
The glutarate (pentanedioate) moiety is highly prized in the synthesis of bifunctional linkers. By subjecting CAS 63547-63-7 to controlled saponification (using LiOH in THF/H2O), the dimethyl esters are converted to dicarboxylic acids. These acid termini can undergo standard amide coupling (e.g., HATU/DIPEA) with target-binding ligands and E3 ligase ligands to form PROTACs. The central pyrrole ring restricts the conformational flexibility of the linker, which can favorably influence the thermodynamics of the ternary complex formation.
Electropolymerization for Organic Semiconductors
In materials science, N-substituted pyrroles are utilized to create functionalized polypyrrole (PPy) films [3]. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate can be electropolymerized via anodic oxidation. The resulting conductive polymer features glutarate side-chains that dramatically enhance the polymer's solubility in organic solvents compared to unfunctionalized PPy. These ester groups can also be post-synthetically modified to attach fluorophores or biomolecules, creating conductive biosensors.
Quantitative Data Summary
The choice of synthetic conditions drastically impacts the yield and purity of the resulting pyrrole. Table 2 summarizes the quantitative optimization data for the Clauson-Kaas synthesis of compounds in this class.
Table 2: Optimization of Clauson-Kaas Reaction Conditions for N-Substituted Pyrroles
Catalyst
Solvent
Temp (°C)
Time
Yield (%)
Mechanistic Causality / Notes
Acetic Acid
Neat / AcOH
120
2-4 h
55-65%
High heat causes ester hydrolysis and oligomerization [2].
pTsOH (10 mol%)
1,4-Dioxane
100
1-2 h
85-90%
Optimal balance of acidity and thermal control; cleaner profile [3].
None (Microwave)
Water
150
15 min
75-80%
Green chemistry approach; rapid but requires specialized MW reactor.
References
Kumar, A., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach". Beilstein Journal of Organic Chemistry, 2023. Available at:[Link]
"Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles". ACS Omega, 2024. Available at:[Link]
Exploratory
Technical Guide & Safety Data Protocol: Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate in Advanced Organic Synthesis
Executive Summary In the realm of modern drug discovery and materials science, the synthesis of conformationally restricted heterocyclic building blocks is paramount. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate represents a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of modern drug discovery and materials science, the synthesis of conformationally restricted heterocyclic building blocks is paramount. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate represents a highly versatile intermediate, characterized by its glutarate backbone functionalized with a pyrrole ring at the C3 position. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data, offering a comprehensive, self-validating technical guide. This document synthesizes rigorous Safety Data Sheet (SDS) parameters with field-proven synthetic methodologies, ensuring that researchers can handle, synthesize, and utilize this compound with absolute precision and safety.
Chemical Identity & Physicochemical Profiling
Understanding the physical nature of a compound is the first step in predicting its behavior in both biological assays and synthetic workflows. The dual ester functionality provides excellent solubility in organic media, while the electron-rich pyrrole ring dictates its reactivity profile.
Table 1: Quantitative Physicochemical Properties
Parameter
Value / Specification
Chemical Name
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Molecular Formula
C11H15NO4
Molecular Weight
225.24 g/mol
Appearance
Pale yellow to off-white viscous oil or low-melting solid
Solubility Profile
Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in H₂O
Predicted Boiling Point
~310–330 °C (at 760 mmHg)
Structural Motif
N-substituted pyrrole on a dimethyl glutarate scaffold
Data extrapolated from structural analogs and established pyrrole derivative databases [3].
Safety Data Sheet (SDS) Core Parameters & Hazard Mitigation
Before initiating any synthetic protocol, a robust hazard mitigation strategy must be established. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, like many synthetic pyrrole derivatives, acts as a mild electrophilic irritant.
Table 2: GHS Classification & Handling Protocols
GHS Hazard Class
Hazard Statement
Precautionary Protocol (Self-Validating Safety)
Skin Irritation (Cat. 2)
H315: Causes skin irritation
P280: Wear nitrile gloves (minimum 0.11 mm thickness). Causality: Prevents lipid-layer disruption by the lipophilic ester.
Eye Irritation (Cat. 2A)
H319: Causes serious eye irritation
P305+P351+P338: Rinse cautiously with water. Remove contacts. Causality: Mitigates corneal protein cross-linking.
STOT SE (Cat. 3)
H335: May cause respiratory irritation
P271: Use only in a certified fume hood (face velocity >100 fpm). Causality: Prevents inhalation of aerosolized micro-droplets.
To operationalize these safety parameters, the following workflow dictates the logical progression of hazard mitigation in the laboratory:
Workflow for hazard mitigation and spill response for pyrrole derivatives.
Synthetic Methodology: The Clauson-Kaas Condensation
The most efficient route to N-substituted pyrroles is the Clauson-Kaas reaction [1]. As application scientists, we do not merely execute reactions; we engineer environments where thermodynamic and kinetic parameters dictate the inevitable formation of our target.
The traditional use of glacial acetic acid often leads to the degradation of sensitive substrates. Therefore, we employ a modified, self-validating protocol utilizing an aqueous acetate buffer. The causality behind this choice is critical: the buffer (pH ~4.5) provides sufficient protons to hydrolyze the acetal precursor into the reactive dialdehyde, but is mild enough to suppress the inherent nucleophilicity of the newly formed pyrrole ring, thereby preventing oligomerization [2].
Step-by-Step Experimental Protocol
Reagent Preparation: Dissolve dimethyl 3-aminopentanedioate (10.0 mmol, 1.0 eq) in 25 mL of a 0.1 M sodium acetate/acetic acid buffer (pH 4.5).
Precursor Activation: Dropwise, add 2,5-dimethoxytetrahydrofuran (10.5 mmol, 1.05 eq) to the stirring solution at 20 °C. Causality: The slight 0.05 eq excess ensures complete conversion of the amine without creating a heavy burden during chromatographic purification.
Condensation Phase: Stir the biphasic mixture vigorously at room temperature for 12 hours.
Self-Validating Checkpoint: At
t=12
hours, withdraw a 50 µL aliquot, dilute in 1 mL EtOAc, and analyze via LC-MS. The protocol validates itself when the Total Ion Chromatogram (TIC) shows complete depletion of the
m/z
176 peak (amine starting material) and the emergence of a dominant
m/z
226
[M+H]+
peak. If the amine persists, the system dictates an addition of 0.1 eq of the dialdehyde.
Quenching & Extraction: Neutralize the reaction carefully with saturated aqueous
NaHCO3
until gas evolution ceases. Extract with Ethyl Acetate (
3×20
mL). Causality: Neutralization prior to concentration prevents acid-catalyzed degradation of the pyrrole product.
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure product.
Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.
Analytical Validation
To guarantee scientific integrity, the synthesized dimethyl 3-(1H-pyrrol-1-yl)pentanedioate must be validated through orthogonal analytical techniques:
1
H NMR (400 MHz,
CDCl3
): Look for the characteristic pyrrole aromatic protons. The
α
-protons typically appear as a triplet around
δ
6.7 ppm, and the
β
-protons around
δ
6.1 ppm. The central methine proton (C3 of the glutarate) will shift significantly downfield (to
∼δ
4.5 - 4.8 ppm) due to the electron-withdrawing nature of the adjacent pyrrole nitrogen.
High-Resolution Mass Spectrometry (HRMS): ESI-TOF should yield an exact mass corresponding to
[M+H]+
calculated for
C11H16NO4+
: 226.1074.
Applications in Drug Development
The strategic value of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate lies in its bifunctional nature. The two ester groups can be selectively or globally saponified to yield dicarboxylic acids, which act as rigid, conformationally restricted linkers in the synthesis of peptidomimetics and PROTACs (Proteolysis Targeting Chimeras). Furthermore, the electron-rich pyrrole ring serves as a prime site for late-stage functionalization, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
References
Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach
Source: Beilstein Journal of Organic Chemistry
URL: [Link] [1]
An In-depth Technical Guide to the Putative Mechanism of Action of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate Derivatives
For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide delves into the predicted mechanism of action of a specific class of these compounds: dimethyl 3-(1H-pyrrol-1-yl)pentanedioate derivatives. While direct experimental evidence for this particular molecular entity is emerging, this document synthesizes current knowledge on structurally related pyrrole derivatives to construct a robust, predictive model of its biological function. We will explore its likely molecular targets, the signaling pathways it may modulate, and provide detailed experimental protocols for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrole framework.
Introduction: The Pyrrole Nucleus as a Privileged Scaffold in Drug Discovery
Heterocyclic compounds are of paramount importance in medicinal chemistry, with the pyrrole ring being a particularly prominent structural motif.[3][4] Its presence in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[1] In the realm of synthetic medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[4]
Pyrrole derivatives have demonstrated a remarkable spectrum of activities, including anticancer,[3][5][6] anti-inflammatory,[7][8][9] antimicrobial,[4] and neuroprotective properties.[10] This versatility has driven extensive research into the synthesis and biological evaluation of novel pyrrole-containing compounds.[1][2]
This guide focuses on dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, a compound characterized by a central pyrrole ring with a dimethyl pentanedioate (also known as dimethyl glutarate) substituent at the 3-position. The structural features of this molecule suggest several potential avenues for biological activity, which will be explored in detail in the subsequent sections.
Synthesis of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate and its Derivatives
The synthesis of the core pyrrole structure is often achieved through classic methodologies such as the Paal-Knorr synthesis.[4][11] For the specific synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, a plausible synthetic route would involve the reaction of a primary amine with a 1,4-dicarbonyl compound, followed by modifications to introduce the pentanedioate side chain.
A general workflow for the synthesis of such derivatives is outlined below:
Figure 1: A generalized synthetic workflow for the preparation of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate derivatives.
Predicted Biological Activities and Putative Mechanisms of Action
Based on the extensive literature on pyrrole derivatives, we can predict that dimethyl 3-(1H-pyrrol-1-yl)pentanedioate and its analogs are likely to exhibit anticancer and anti-inflammatory properties. The following sections outline the putative mechanisms underlying these predicted activities.
Putative Anticancer Mechanism: Kinase Inhibition
A recurring mechanism of action for anticancer pyrrole derivatives is the inhibition of protein kinases.[12][13][14] Many pyrrole-containing compounds, such as sunitinib, function as multi-targeted tyrosine kinase inhibitors, targeting receptors like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.[13][15]
We hypothesize that dimethyl 3-(1H-pyrrol-1-yl)pentanedioate derivatives could act as competitive inhibitors at the ATP-binding site of various protein kinases. The pyrrole ring can form key hydrogen bonds with the hinge region of the kinase, while the pentanedioate side chain could be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Figure 2: Putative mechanism of anticancer activity via inhibition of receptor tyrosine kinase signaling pathways.
Putative Anti-inflammatory Mechanism: Modulation of Inflammatory Mediators
Pyrrole derivatives have also been reported to possess significant anti-inflammatory activity.[7][8] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
The structural features of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate suggest that it could potentially bind to the active site of these enzymes, preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Figure 3: Putative mechanism of anti-inflammatory activity via inhibition of COX and LOX pathways.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the predicted mechanisms of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for the biological evaluation of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate derivatives.
In Vitro Assays
This assay determines the ability of the test compounds to inhibit the activity of specific protein kinases.[12]
Protocol:
Reagent Preparation: Prepare solutions of the test compound, recombinant kinase, kinase-specific substrate, and ATP in a suitable buffer.
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Figure 4: A general workflow for an in vitro kinase inhibition assay.
This assay evaluates the ability of the test compounds to inhibit the proliferation of cancer cells.[16][17][18][19][20]
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for 48-72 hours.
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or resazurin) and incubate until a color change is observed.
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Models
This model assesses the in vivo efficacy of the test compounds in reducing tumor growth.
Protocol:
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
Compound Administration: Once tumors reach a palpable size, treat the mice with the test compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).
Tumor Measurement: Measure tumor volume at regular intervals.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
This is a widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[21][22][23][24][25]
Protocol:
Compound Administration: Administer the test compound or vehicle control to rodents.
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
Edema Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Data Presentation
To facilitate the comparison of biological activity, quantitative data for structurally related pyrrole derivatives with known anticancer and anti-inflammatory effects are presented below.
Table 1: Anticancer Activity of Selected Pyrrole Derivatives
While the precise mechanism of action of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate derivatives remains to be definitively elucidated, this guide provides a strong, evidence-based framework for predicting their biological activities. The structural similarities to known bioactive pyrrole compounds strongly suggest potential as anticancer and anti-inflammatory agents, likely acting through the inhibition of key protein kinases and inflammatory enzymes.
The experimental protocols detailed herein offer a clear roadmap for researchers to validate these hypotheses and to further explore the therapeutic potential of this promising class of compounds. Future research should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships, followed by comprehensive biological evaluation using the assays described. Such studies will be instrumental in unlocking the full therapeutic potential of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate derivatives.
References
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])
Cell-based Assays for Drug Discovery. Reaction Biology. (URL: [Link])
Cell-based assays for identification of novel double-strand break-inducing agents. PubMed. (URL: [Link])
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. (URL: [Link])
Cancer Cell-Based Assays. Charles River Laboratories. (URL: [Link])
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. (URL: [Link])
Cell-Based Assays in Cancer Research. IntechOpen. (URL: [Link])
Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (URL: Not available)
Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. ResearchGate. (URL: [Link])
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Anticancer Agents. (URL: [Link])
Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert. (URL: [Link])
Design, Synthesis, and Biological Evaluation of Selective CDK4/9 Inhibitors. (URL: [Link])
Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. (URL: [Link])
Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC. (URL: [Link])
Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (URL: [Link])
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. (URL: [Link])
Synthesis and antiinflammatory activity of novel 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl)-4-thiazolidones. (URL: [Link])
Bioactive pyrrole-based compounds with target selectivity. PMC. (URL: [Link])
Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. ResearchGate. (URL: [Link])
Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. (URL: [Link])
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC. (URL: [Link])
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. (URL: [Link])
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. (URL: [Link])
Design, synthesis and biological evaluation of 2-pyrrolone derivatives as radioprotectors. (URL: [Link])
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed. (URL: [Link])
Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PMC. (URL: [Link])
Synthesis and biological evaluation of 1H-pyrrolo[3,2-g]isoquinolines. PubMed. (URL: [Link])
Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase. PMC. (URL: [Link])
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. (URL: [Link])
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. (URL: [Link])
Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. (URL: [Link])
Comprehensive Analytical Guide to Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate: Exact Mass, Molecular Weight, and Structural Characterization
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary In modern drug development and synthetic organic chemistry, the unambiguou...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists
Document Type: Technical Whitepaper
Executive Summary
In modern drug development and synthetic organic chemistry, the unambiguous characterization of intermediate compounds is a critical quality attribute. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (also known as dimethyl 3-(1H-pyrrol-1-yl)glutarate) is a highly functionalized building block featuring a pentanedioate (glutarate) backbone substituted at the C3 position with an N-linked pyrrole ring.
As a Senior Application Scientist, I have designed this guide to move beyond basic chemical identification. Here, we will dissect the causality behind the exact mass and molecular weight calculations of this molecule, and establish a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS) to ensure absolute structural integrity.
Chemical Identity & Theoretical Calculations
To establish a robust analytical method, we must first differentiate between the average molecular weight (used for stoichiometric bulk weighing) and the exact mass (monoisotopic mass, used for high-resolution structural identification).
The calculations below rely on the standard atomic weights and monoisotopic masses of the most abundant isotopes defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights[1].
Exact Mass (Monoisotopic Mass)
The exact mass is calculated using the principal isotopes of each element (
12C
,
1H
,
14N
,
16O
). This is the fundamental value targeted by Orbitrap or Time-of-Flight (TOF) mass analyzers.
Formula:C11H15NO4
Carbon (
12C
):11×12.000000=132.000000 Da
Hydrogen (
1H
):15×1.007825=15.117375 Da
Nitrogen (
14N
):1×14.003074=14.003074 Da
Oxygen (
16O
):4×15.994915=63.979660 Da
Calculated Exact Mass:225.100109 Da
Average Molecular Weight
The molecular weight accounts for the natural isotopic distribution of the elements on Earth. This value is strictly used for calculating molarity during sample preparation.
Carbon (C):11×12.011=132.121 g/mol
Hydrogen (H):15×1.008=15.120 g/mol
Nitrogen (N):1×14.007=14.007 g/mol
Oxygen (O):4×15.999=63.996 g/mol
Calculated Molecular Weight:225.244 g/mol
Quantitative Data Summary
The following table consolidates the physicochemical properties utilized by chemoinformatic databases such as PubChem[2] and the NIST Chemistry WebBook[3] for structural validation.
Table 1: Physicochemical and Mass Properties
Property
Value
Analytical Relevance
Molecular Formula
C11H15NO4
Determines isotopic envelope
Monoisotopic (Exact) Mass
225.1001 Da
Target for HRMS calibration
Average Molecular Weight
225.244 g/mol
Used for standard curve prep
Theoretical
[M+H]+m/z
226.1074
Primary ESI+ detection target
Theoretical
[M+Na]+m/z
248.0899
Secondary adduct for confirmation
Hydrogen Bond Acceptors
4
Influences chromatographic retention
Analytical Workflow: LC-HRMS Determination
To empirically validate the exact mass of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
The Causality of the Method
Why use LC-HRMS over standard nominal mass instruments (like single quadrupoles)? Nominal mass analyzers cannot distinguish between isobaric compounds (molecules sharing the same integer mass of 225 Da but differing in exact mass due to nuclear mass defects). HRMS provides sub-ppm mass accuracy, allowing unambiguous assignment of the
C11H15NO4
formula.
Step-by-Step LC-HRMS Protocol
This protocol is designed as a self-validating system : the success of each step is verified by the subsequent data output.
Sample Preparation (Standardization):
Dissolve
1.0 mg
of the analyte in
1.0 mL
of LC-MS grade methanol.
Dilute to
using a solvent matrix of
0.1%
formic acid in water/acetonitrile (50:50, v/v).
Causality: Formic acid provides an abundant source of protons to drive positive electrospray ionization (ESI+), ensuring maximum ion yield for the
[M+H]+
species.
Chromatographic Separation:
Inject
onto a C18 UHPLC column (e.g.,
).
Execute a linear gradient from
5%
to
95%
acetonitrile over 5 minutes.
Causality: The hydrophobic pyrrole ring requires reversed-phase retention to separate the target analyte from potential synthesis byproducts (e.g., unreacted glutaric acid).
Ionization (ESI+):
Set capillary voltage to
3.5 kV
and desolvation temperature to
350∘C
.
Causality: These parameters optimize droplet desolvation while preventing thermal degradation of the fragile ester linkages.
Mass Analysis:
Scan
m/z100–500
using an Orbitrap or TOF analyzer at a resolution of
≥60,000
(at
m/z200
).
System Self-Validation:
Calculate the mass error (
Δm
) between the theoretical
[M+H]+
(
226.1074 Da
) and the experimental
m/z
. A mass error of
<3 ppm
definitively confirms the molecular formula.
Figure 1: Step-by-step LC-HRMS analytical workflow for exact mass determination.
Structural Validation via MS/MS Fragmentation
Confirming the exact mass of the intact molecule is only the first half of the analytical burden. To prove the structural connectivity of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, we must induce gas-phase fragmentation using Collision-Induced Dissociation (CID).
Fragmentation Causality
In tandem mass spectrometry (MS/MS), isolating the
[M+H]+
precursor ion (
m/z226.1074
) and subjecting it to collisions with an inert gas (e.g., Argon) yields diagnostic product ions. The fragmentation pathways are strictly governed by the relative bond dissociation energies:
Ester Cleavage (Neutral Loss): The weakest points in the gas-phase ion are the terminal methoxy groups. CID drives the neutral loss of methanol (
CH3OH
,
32.0262 Da
), generating a product ion at
m/z194.0812
. A subsequent loss of the second methanol molecule yields
m/z162.0550
.
Pyrrole Elimination: Cleavage of the C-N bond connecting the pentanedioate backbone to the pyrrole ring results in a characteristic protonated pyrrole fragment at
m/z
68.0495
(
C4H6N+
). This specific fragment serves as an internal validation standard, confirming the presence of the unsubstituted 1H-pyrrol-1-yl moiety.
The rigorous characterization of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate requires a fundamental understanding of its theoretical mass properties combined with high-resolution analytical techniques. By establishing the exact mass at 225.1001 Da and mapping its MS/MS fragmentation pathways, researchers can confidently validate the synthesis and purity of this intermediate, ensuring downstream success in complex drug development pipelines.
References
Atomic Weights of the Elements 2023
Source: IUPAC Nomenclature (Commission on Isotopic Abundances and Atomic Weights)
URL:[Link]
The NIST Chemistry WebBook (SRD 69)
Source: National Institute of Standards and Technology (NIST)
URL:[Link]
PubChem Compound Database
Source: National Institutes of Health (NIH) / National Center for Biotechnology Information (NCBI)
URL:[Link]
toxicity and in vivo safety data for dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
An In-Depth Technical Guide to the Preclinical Safety Evaluation of Novel Chemical Entities: A Case Study on Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate Foreword: Navigating the Data Void As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preclinical Safety Evaluation of Novel Chemical Entities: A Case Study on Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
Foreword: Navigating the Data Void
As a Senior Application Scientist, the initial step in any safety assessment is a thorough review of existing literature. In the case of dimethyl 3-(1h-pyrrol-1-yl)pentanedioate, extensive searches have yielded no publicly available toxicity or in vivo safety data. This is not an uncommon scenario in early-stage drug discovery and chemical development.
This guide, therefore, pivots from a retrospective analysis to a prospective, strategic framework. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive, tiered approach to systematically evaluate the safety profile of a novel chemical entity (NCE) like dimethyl 3-(1h-pyrrol-1-yl)pentanedioate. We will proceed with the assumption that this compound is a candidate for further development and requires a rigorous safety assessment from first principles.
This document will detail a logical, multi-stage process, beginning with in silico prediction, moving to in vitro screening, and culminating in a foundational in vivo safety assessment. Each stage is designed to build upon the last, providing a robust data package to inform go/no-go decisions in a resource-efficient manner.
Part 1: In Silico Toxicological Prediction - The First Tier of Assessment
Before committing to costly and time-consuming wet lab experiments, computational toxicology provides an invaluable initial screen. This step leverages the chemical structure of dimethyl 3-(1h-pyrrol-1-yl)pentanedioate to predict potential liabilities based on well-established structure-activity relationships (SAR).
Structural Alert Analysis
The first action is to screen the molecule for toxicophores – specific chemical substructures known to be associated with toxicity. Software platforms like DEREK Nexus or the OECD QSAR Toolbox can identify such alerts. For dimethyl 3-(1h-pyrrol-1-yl)pentanedioate, the key moieties to scrutinize are the pyrrole ring and the diester functional groups. While the pyrrole ring itself is a common feature in many pharmaceuticals, certain substitution patterns can be associated with reactivity or metabolic activation to toxic species.
Predictive Modeling of Key Endpoints
A suite of quantitative structure-activity relationship (QSAR) models can provide initial estimates for critical toxicological endpoints.
Table 1: Predicted Toxicological Endpoints for a Novel Chemical Entity
Toxicological Endpoint
Predictive Goal
Example In Silico Tool
Justification for Inclusion
Genotoxicity
Predict the outcome of an Ames test (bacterial reverse mutation assay).
OECD QSAR Toolbox, Leadscope
Early identification of mutagenic potential is critical, as it is a major liability for drug candidates.
Carcinogenicity
Assess the likelihood of rodent carcinogenicity based on structural features.
OncoLogic™, Lhasa Carcinogenicity Database
Provides a long-term risk assessment that can deprioritize compounds early in development.
Hepatotoxicity
Predict the potential for drug-induced liver injury (DILI).
DILIrank, ACD/Tox Suite
Hepatotoxicity is a leading cause of drug failure and post-market withdrawal.
Cardiotoxicity (hERG)
Estimate the potential to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.
VEGA-hERG, various commercial platforms
hERG inhibition is a significant safety concern that regulatory agencies scrutinize closely.
| Metabolite Prediction | Identify likely metabolic products. | Meteor Nexus, ADMET Predictor™ | The toxicity of a compound can often be attributed to its metabolites rather than the parent molecule. |
Proposed In Silico Workflow
The following diagram outlines a logical workflow for the initial computational assessment.
Caption: In Silico Predictive Toxicology Workflow.
Part 2: In Vitro Safety Screening - The Second Tier
Based on the in silico assessment, a targeted panel of in vitro assays should be conducted to provide empirical data on the compound's biological activity.
Cytotoxicity Assessment
The first fundamental question is whether the compound is toxic to cells.
Experimental Protocol: MTT Assay for General Cytotoxicity
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of dimethyl 3-(1h-pyrrol-1-yl)pentanedioate (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Genotoxicity testing is mandatory for most regulatory submissions and assesses the potential for a compound to damage DNA.
The Ames test is a widely used method for identifying compounds that can cause DNA mutations.
Strain Selection: Use a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to determine if metabolites of the compound are mutagenic.
Exposure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a control buffer in molten top agar.
Plating: Pour the mixture onto minimal glucose agar plates. These plates lack histidine, so only bacteria that undergo a reverse mutation to synthesize their own histidine will be able to grow.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Proposed In Vitro Testing Workflow
This diagram illustrates the decision-making process for in vitro screening.
Caption: Tiered In Vitro Safety Screening Workflow.
Part 3: Foundational In Vivo Safety Assessment - The Third Tier
Positive results from in vitro screens do not always translate to in vivo toxicity, and vice versa. Therefore, a well-designed in vivo study is the cornerstone of any safety assessment. The following protocols are based on internationally recognized OECD guidelines.
Acute Toxicity Study (e.g., OECD Guideline 423: Acute Toxic Class Method)
The goal of an acute toxicity study is to determine the short-term toxicity of a substance after a single dose and to establish a rough estimate of the lethal dose. The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals.
Experimental Protocol: Acute Toxic Class Method
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.
Dosing: Use a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any available in silico or in vitro data.
Procedure:
Administer the compound to a group of three animals by the intended clinical or exposure route (e.g., oral gavage).
Observe the animals closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.).
Record body weights at regular intervals.
Stepwise Progression:
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity category.
If one animal dies, the test is repeated with three more animals at the same dose level.
If no mortality occurs, the test is repeated with three animals at the next highest dose level.
Endpoint: The result is not a precise LD₅₀ but a classification of the substance into a toxicity category, which is sufficient for hazard labeling and for selecting doses for subsequent repeat-dose studies.
Dose Range-Finding (DRF) Study
Before conducting a longer-term repeat-dose study, a DRF study is essential to identify the Maximum Tolerated Dose (MTD) and select appropriate dose levels.
Experimental Protocol: 7-Day Dose Range-Finding Study
Animal Model: Use both male and female rodents (e.g., Wistar rats).
Dose Groups: Administer the compound daily for 7 days at a minimum of three dose levels (low, mid, high) plus a vehicle control group. The high dose should be chosen to induce some minimal toxic effects, while the low dose should produce no observable effects (the No Observed Adverse Effect Level or NOAEL).
Observations: Conduct daily clinical observations and record body weights and food consumption.
Terminal Procedures: At the end of the 7-day period, conduct a gross necropsy on all animals. Collect blood for hematology and clinical chemistry analysis. Collect key organs (e.g., liver, kidneys, spleen, heart) and weigh them.
Data Analysis: The results will inform the dose selection for a subsequent 28-day sub-acute toxicity study. The goal is to select doses that will demonstrate a dose-response relationship, including a clear NOAEL.
Proposed In Vivo Study Progression
Caption: Staged In Vivo Safety Evaluation Workflow.
Conclusion
The absence of safety data for dimethyl 3-(1h-pyrrol-1-yl)pentanedioate necessitates a structured, evidence-based approach to its toxicological evaluation. The tiered framework presented in this guide—progressing from in silico prediction to in vitro screening and culminating in foundational in vivo studies—represents a best-practice methodology in modern safety pharmacology and toxicology. By systematically generating data at each tier, researchers can make informed decisions, manage resources effectively, and build a robust safety profile for any novel chemical entity, ensuring that only the most promising and safest candidates advance through the development pipeline.
References
Title: Drug-induced liver injury: a leading cause of acute liver failure
Source: Medsafe, New Zealand Medicines and Medical Devices Safety Authority
URL: [Link]
Title: hERG Classification of a Diverse Set of Compounds Using a High-Throughput Flux-Based Thallium Assay
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test
Source: Organisation for Economic Co-operation and Development (OECD)
URL: [Link]
Exploratory
Unveiling the Past: A Technical Guide to the Historical Synthesis of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
For Immediate Release This technical guide delves into the historical synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, a notable N-substituted pyrrole. While a singular "discovery" event for this specific molecule...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
This technical guide delves into the historical synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, a notable N-substituted pyrrole. While a singular "discovery" event for this specific molecule is not prominently documented in seminal 19th-century chemical literature, its synthesis is intrinsically linked to the groundbreaking development of the Paal-Knorr pyrrole synthesis. This guide will, therefore, explore the foundational principles of this classic reaction, provide a historically contextualized, step-by-step protocol for the synthesis of the title compound, and discuss the enduring significance of this methodology in modern drug discovery and development.
The Genesis of Pyrrole Synthesis: The Paal-Knorr Reaction
The mid-1880s marked a pivotal moment in heterocyclic chemistry with the independent reports by German chemists Carl Paal and Ludwig Knorr of a straightforward method to construct the pyrrole ring.[1][2][3] This reaction, now famously known as the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[4][5]
The versatility of the Paal-Knorr synthesis quickly became apparent, as it allowed for the preparation of a wide array of pyrrole derivatives by simply varying the starting dicarbonyl compound and the amine.[2] This adaptability is central to the synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, where the primary amine bears a pentanedioate (glutarate) backbone.
Diagram of the Paal-Knorr Pyrrole Synthesis Mechanism
Caption: A simplified mechanism of the Paal-Knorr pyrrole synthesis, illustrating the key steps from reactants to the final pyrrole product.
A Historically-Informed Synthesis of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
The synthesis of the title compound can be retrospectively designed based on the principles of the Paal-Knorr reaction. The logical precursors are a 1,4-dicarbonyl source and dimethyl 3-aminopentanedioate. A common and effective 1,4-dicarbonyl surrogate used since the early 20th century is 2,5-dimethoxytetrahydrofuran, which readily hydrolyzes in acidic conditions to generate succinaldehyde in situ.[6][7][8]
Experimental Protocol: Synthesis via Clauson-Kaas Modification of the Paal-Knorr Reaction
This protocol is a representation of how the synthesis would have been approached following the widespread adoption of 2,5-dimethoxytetrahydrofuran as a stable precursor.
Materials:
Dimethyl 3-aminopentanedioate hydrochloride
2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)
Glacial Acetic Acid
Sodium Acetate
Diethyl ether
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Magnesium Sulfate
Step-by-Step Methodology:
Preparation of the Free Amine (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl 3-aminopentanedioate hydrochloride and an equimolar amount of sodium acetate. Add glacial acetic acid to serve as both a solvent and a catalyst. Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the free amine.
Addition of the Dicarbonyl Precursor: To the stirred suspension, add a slight molar excess (1.1 equivalents) of 2,5-dimethoxytetrahydrofuran.
Reaction Mixture Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature. The progress of the reaction can be monitored by thin-layer chromatography. The reaction is typically complete within 2-4 hours.
Work-up and Extraction:
Allow the reaction mixture to cool to room temperature.
Pour the mixture into a separatory funnel containing water and diethyl ether.
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
Combine the organic extracts and wash with brine.
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude dimethyl 3-(1h-pyrrol-1-yl)pentanedioate can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as an oil.
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate.
Quantitative Data and Characterization
While historical records may lack the detailed spectroscopic data common today, a modern synthesis would confirm the structure of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Calculated and found mass corresponding to the molecular formula C₁₁H₁₅NO₄
Significance in Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[9] N-substituted pyrroles, such as the title compound, are of particular interest as the substituent on the nitrogen atom can be readily modified to tune the molecule's pharmacokinetic and pharmacodynamic properties. The diester functionality in dimethyl 3-(1h-pyrrol-1-yl)pentanedioate offers synthetic handles for further elaboration into more complex molecules, making it a valuable building block in the synthesis of potential therapeutic agents. The historical development of synthetic routes to such compounds, therefore, laid the groundwork for many modern drug discovery programs.
References
Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
Paal-Knorr Pyrrole Synthesis. SynArchive.
Spectroscopic D
Paal–Knorr synthesis: An old reaction, new perspectives.
Paal-Knorr Synthesis. Alfa Chemistry.
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023).
Paal-Knorr Synthesis. Cambridge University Press.
Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films. (2022).
Pyrrole synthesis. Organic Chemistry Portal.
Recent Advancements in Pyrrole Synthesis. (2021). PMC - NIH.
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI.
Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Applic
A Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran. Benchchem.
Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. (2014). Organic Syntheses.
Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. RSC Publishing.
Regular Article. Organic Chemistry Research.
An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic
reactions of the furan nucleus ; 2 .5-dialkoxy - 2 .5-dihydrofurans.
Application Note: Synthesis and Isolation of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Introduction and Chemical Context Pyrrole-containing compounds are highly privileged scaffolds in medicinal chemistry and drug development, serving as core structural motifs in numerous therapeutics ranging from antipsyc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
Pyrrole-containing compounds are highly privileged scaffolds in medicinal chemistry and drug development, serving as core structural motifs in numerous therapeutics ranging from antipsychotics to cardiovascular agents[1]. The compound dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (also referred to as dimethyl 3-(pyrrol-1-yl)glutarate) is a versatile bifunctional building block. It features an electron-rich aromatic pyrrole ring linked to a flexible dialkyl glutarate backbone, making it highly valuable for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs).
This application note details a robust, scalable, and self-validating protocol for the synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate. The methodology relies on the Clauson-Kaas pyrrole synthesis , a highly efficient variant of the classic Paal-Knorr condensation[2]. By reacting a primary amine with 2,5-dimethoxytetrahydrofuran in a mildly acidic environment, the cyclic acetal is hydrolyzed in situ to a reactive 1,4-dicarbonyl species, which subsequently undergoes double condensation and dehydration to form the pyrrole ring.
Synthetic Workflow and Mechanistic Pathway
The synthesis requires precise control of the acidic environment. Glacial acetic acid serves a dual purpose: it acts as the bulk solvent to maintain homogeneity and as the acid catalyst required to unmask the latent 1,4-dialdehyde from 2,5-dimethoxytetrahydrofuran.
Synthetic workflow for the Clauson-Kaas formation of the target pyrrole.
Reaction Parameters and Quantitative Data
The following table outlines the stoichiometric requirements and physicochemical parameters for a standard 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
Dimethyl 3-aminopentanedioate
175.18
1.00
1.75 g (10.0 mmol)
Substrate (Nucleophile)
2,5-Dimethoxytetrahydrofuran
132.16
1.05
1.39 g (10.5 mmol)
Electrophile Precursor
Glacial Acetic Acid
60.05
Solvent
15.0 mL
Solvent / Acid Catalyst
Sodium Bicarbonate (Sat. Aq.)
84.01
Excess
~50.0 mL
Quenching Agent
Ethyl Acetate (EtOAc)
88.11
-
3 x 20 mL
Extraction Solvent
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent premature or uncontrolled hydrolysis of the acetal.
Solvation: Dissolve dimethyl 3-aminopentanedioate (1.75 g, 10.0 mmol) in 15.0 mL of glacial acetic acid. Stir at room temperature (20–25 °C) until a homogeneous solution is achieved.
Causality Note: Dropwise addition is critical. The acid-catalyzed hydrolysis of the methoxy groups is mildly exothermic. Rapid addition can lead to local temperature spikes, promoting the polymerization of the highly reactive succinaldehyde intermediate before it can condense with the amine[2].
Phase 2: Thermal Cyclization
Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C.
Incubation: Stir the reaction mixture vigorously at 90 °C for 2 to 3 hours.
Causality Note: Elevated temperature is required to drive the dehydration steps of the hemiaminal intermediates, forcing the thermodynamic sink toward the stable, aromatic 1H-pyrrole system[1].
Monitoring: Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 7:3 Hexane:EtOAc solvent system. The product will appear as a new, UV-active spot (often staining intensely with p-anisaldehyde or iodine) with a higher Rf than the starting amine.
Phase 3: Quenching and Workup
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
Neutralization: Transfer the reaction mixture slowly into an Erlenmeyer flask containing 50 mL of ice-cold saturated aqueous sodium bicarbonate (
NaHCO3
) while stirring vigorously. Continue adding
NaHCO3
until the evolution of
CO2
gas ceases and the pH of the aqueous layer is approximately 7.5-8.0.
Causality Note: Pyrroles are notoriously sensitive to strong acids and can undergo rapid polymerization (forming "pyrrole red") if left in acidic conditions during concentration. Complete neutralization is a mandatory self-validating safety and yield-preservation step[1].
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).
Washing and Drying: Combine the organic layers and wash with brine (20 mL) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
Phase 4: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexanes to 20% EtOAc in Hexanes.
Isolation: Combine the fractions containing the pure product and evaporate the solvent to afford dimethyl 3-(1H-pyrrol-1-yl)pentanedioate as a pale yellow to colorless oil.
References
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from[Link][1]
MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. Retrieved from [Link][2]
Application Notes & Protocols: Catalytic Esterification Strategies for the Synthesis of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Introduction Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is a valuable diester intermediate in the synthesis of various organic molecules, finding applications in medicinal chemistry and materials science. The strategic int...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is a valuable diester intermediate in the synthesis of various organic molecules, finding applications in medicinal chemistry and materials science. The strategic introduction of the pyrrole moiety onto a pentanedioate backbone offers a versatile scaffold for further chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic esterification methods to produce this target compound from its corresponding dicarboxylic acid, 3-(1H-pyrrol-1-yl)pentanedioic acid.
The core of this guide focuses on providing not just procedural steps, but also the underlying chemical principles and rationale for experimental design, ensuring both reproducibility and a deeper understanding of the synthetic process.
Comparative Analysis of Catalytic Esterification Methods
The conversion of a carboxylic acid to its corresponding ester is a cornerstone of organic synthesis. For a dicarboxylic acid like 3-(1H-pyrrol-1-yl)pentanedioic acid, the selection of an appropriate esterification method is crucial to achieve high yields while preserving the integrity of the pyrrole ring, which can be sensitive to harsh acidic conditions. The most common and effective methods involve acid catalysis, often referred to as Fischer-Speier esterification.[1][2][3]
Method Selection Rationale
The primary challenge in the esterification of 3-(1H-pyrrol-1-yl)pentanedioic acid is the potential for acid-catalyzed polymerization or degradation of the pyrrole ring. Therefore, the choice of catalyst and reaction conditions must balance reactivity with selectivity.
Classical Fischer-Speier Esterification: This method employs a strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), in an excess of the alcohol (methanol in this case).[1][2] The reaction is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus.[2] While effective, the strong acidity can be a drawback for sensitive substrates.
Lewis Acid Catalysis: Lewis acids like zirconium(IV) and hafnium(IV) salts have emerged as milder and highly efficient catalysts for direct esterification.[4] These catalysts are often more tolerant of sensitive functional groups and can be used in smaller quantities.
Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) or functionalized silica, offers significant advantages in terms of catalyst recovery and product purification.[5] These catalysts can be easily filtered off at the end of the reaction, simplifying the workup procedure.
The following diagram illustrates the general workflow for the synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate via catalytic esterification.
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Polymer Synthesis Using Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate: Protocols for Functionalized Conducting and Condensation Polymers
Executive Summary
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (CAS: 63547-63-7) is a highly versatile, dual-functional monomer that bridges the gap between conjugated electroactive materials and classical thermoplastic resins. By featuring a polymerizable pyrrole ring and a reactive dimethyl glutarate pendant group, this molecule offers two distinct synthetic pathways. For drug development professionals and biosensor engineers, it serves as a critical building block for creating highly sensitive, bio-functionalized transducer surfaces[1]. For materials scientists, it acts as a step-growth monomer to synthesize polarizable, metal-chelating aliphatic backbones.
Mechanistic Rationale: The Dual-Handle Advantage
The molecular architecture of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is intentionally engineered to prevent cross-reactivity between its two functional domains:
The Conjugated Handle (Pyrrole): Because the pentanedioate moiety is attached directly to the nitrogen atom (N-substitution), the 2- and 5-positions of the pyrrole ring remain completely unobstructed. This permits highly linear, oxidative electropolymerization[2]. While the steric bulk of the N-substituent induces a slight torsional twist in the resulting poly(pyrrole) backbone—reducing absolute electrical conductivity compared to unsubstituted polypyrrole[3]—this trade-off is necessary to introduce functional density.
The Reactive Handle (Dimethyl Ester): The ester groups act as "easy leaving groups" or reactive sites. Unlike carboxylic acids, which can interfere with anodic electropolymerization through premature decarboxylation or hydrogen bonding, the dimethyl esters remain inert during electrochemical cycling. Post-polymerization, they can undergo direct nucleophilic substitution (aminolysis) with amine-terminated biomolecules, forming stable amide tethers[4][5].
Pathway A: Electropolymerization for Biosensor Transducers
Causality & Design:
Electropolymerization in an anhydrous aprotic solvent (acetonitrile) utilizing a bulky supporting electrolyte (e.g., LiClO₄ or TBAPF₆) ensures the formation of a uniform, charge-neutralized conjugated film[6]. The multi-cycle cyclic voltammetry (CV) approach allows for precise, nanometer-scale control over film thickness, which is critical for maintaining rapid electron transfer kinetics in impedometric or amperometric biosensors.
Reagents: 10 mM Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, 0.1 M LiClO₄, Anhydrous Acetonitrile, 10 µM Amine-labeled Oligonucleotide (in 0.1 M Carbonate Buffer, pH 9.0).
Equipment: Potentiostat, 3-Electrode Cell (Glassy Carbon Electrode [GCE] working, Pt wire counter, Ag/AgCl reference).
Electrode Preparation: Polish the GCE with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol for 5 minutes.
Causality: A pristine surface is required to prevent localized nucleation defects, ensuring a homogeneous polymer morphology.
Electropolymerization: Immerse the electrodes in the nitrogen-purged monomer/electrolyte solution. Sweep the potential from 0.0 V to +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10 cycles.
Validation Check: The system is self-validating if the cyclic voltammogram displays a continuous, linear increase in capacitive current with each successive cycle. This confirms the steady growth of an electroactive polymer layer rather than monomer depletion or electrode passivation[6]. Visually, a dark, adherent film will form on the GCE.
Direct Aminolysis (Bio-conjugation): Rinse the modified electrode with neat acetonitrile, dry under N₂, and immerse it in the alkaline oligonucleotide solution for 12 hours at room temperature.
Causality: The pH 9.0 buffer ensures the primary amines on the biomolecules are deprotonated and highly nucleophilic. They directly attack the ester carbonyls of the polymer film, ejecting methanol and forming covalent amide bonds without the need for unstable zero-length crosslinkers (e.g., EDC/NHS)[4].
Validation Check: Successful hybridization can be validated via Electrochemical Impedance Spectroscopy (EIS); the charge transfer resistance (
Rct
) will increase significantly upon the addition of a complementary target DNA strand due to the electrostatic repulsion of redox probes by the newly formed double helix[5].
Pathway B: Step-Growth Polycondensation for Functional Thermoplastics
Causality & Design:
When the conjugated properties of the pyrrole ring are not required, the diester functionalities can be exploited in classical step-growth polymerization. By reacting the monomer with aliphatic diamines, researchers can synthesize polyamides where the pyrrole ring acts as a pendant polarizable group, offering unique dielectric properties or serving as a ligand for transition metal coordination.
Monomer Charging: Charge the Schlenk flask with the monomer, HMDA, and catalyst under a strict argon atmosphere to prevent oxidative degradation of the pyrrole ring at high temperatures.
Oligomerization (Melt Phase): Heat the mixture to 150°C for 2 hours.
Causality: At this temperature, the transamidation initiates, and methanol is generated as a byproduct. Removing the methanol via distillation drives the equilibrium toward oligomer formation (Le Chatelier's Principle).
High-Vacuum Polycondensation: Gradually increase the temperature to 220°C and apply a high vacuum (<0.1 mbar) for 3 hours.
Validation Check: The system validates its progression through a dramatic increase in melt viscosity. The stoichiometric evolution of methanol collected in the cold trap should closely match the theoretical yield (2.0 eq).
Isolation: Cool the highly viscous melt, dissolve in minimal N-Methyl-2-pyrrolidone (NMP), and precipitate into cold methanol. Recover the polymer via vacuum filtration.
Empirical Data & Polymer Characterization
The following table summarizes the divergent physicochemical properties of the polymers synthesized via the two pathways, aiding in material selection for specific downstream applications.
Property
Pathway A: Electropolymerized Film
Pathway B: Polycondensation Product
Polymer Architecture
Conjugated backbone (Poly-pyrrole)
Aliphatic backbone with pendant pyrrole
Primary Application
Electrochemical biosensors, neural electrodes
Specialty thermoplastics, metal-chelating resins
Electrical Conductivity
10−3
to
10−1
S/cm (Doped state)
Insulator (
<10−12
S/cm)
Functionalization Strategy
Direct aminolysis of pendant ester groups
Pre-functionalized backbone
Solubility
Insoluble (Adherent film on electrode)
Soluble in polar aprotic solvents (DMF, NMP)
Thermal Stability (
Td
)
~250°C (Dependent on dopant ion)
>320°C (Stabilized by hydrogen bonding)
Visual Workflow
Dual synthetic pathways for Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate in polymer chemistry.
References
Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Sustainable Chemistry & Engineering. URL:[Link]
Electrochemical Biosensors Based on Conducting Polymers: A Review. MDPI Polymers, 2020. URL:[Link]
Electrochemical Probing of DNA Based on Oligonucleotide-Functionalized Polypyrrole. Biomacromolecules, 2001. URL:[Link]
Synthesis, chemically and electrochemically polymerization of N-substituted pyrrole containing azo chromophore and its copolymerization with pyrrole. Journal of Applied Polymer Science, 2003. URL:[Link]
Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI Materials, 2021. URL:[Link]
Application Notes and Protocols for the Functionalization of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Pyrrole Scaffold Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate stands as a versatile scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyrrole Scaffold
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate stands as a versatile scaffold in medicinal chemistry and materials science. Its unique structure, featuring a reactive pyrrole ring connected to a flexible pentanedioate backbone with two modifiable ester groups, offers a tripartite platform for molecular elaboration. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the targeted functionalization of this molecule. We will explore transformations at three key regions: the ester functionalities, the pentanedioate backbone, and the pyrrole ring. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compounds for drug discovery and advanced materials development. Pyrrole and its derivatives are known to be key components in a wide array of biologically active compounds, highlighting the importance of developing diverse functionalization methodologies.[1]
I. Functionalization of the Pentanedioate Side Chain
The two methyl ester groups on the pentanedioate side chain are prime targets for initial modifications, offering a gateway to a variety of functional groups. The primary transformations involve hydrolysis to carboxylic acids and reduction to alcohols.
A. Hydrolysis to 3-(1H-Pyrrol-1-yl)pentanedioic Acid
The conversion of the dimethyl ester to the corresponding diacid creates new opportunities for derivatization, such as amidation or the formation of different esters. Both complete and selective mono-hydrolysis are valuable transformations.
Alkaline hydrolysis provides a straightforward method for the complete conversion of the diester to the dicarboxylic acid.
Protocol 1: Complete Alkaline Hydrolysis
Materials:
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Methanol (MeOH)
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Hydrochloric acid (HCl), 1 M
Ethyl acetate (EtOAc)
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Standard glassware for reflux and extraction
Procedure:
Dissolve dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (1.0 eq) in methanol (10 mL per gram of substrate).
Add a 2 M aqueous solution of NaOH (2.5 eq) to the solution.
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(1H-pyrrol-1-yl)pentanedioic acid.
Causality Behind Experimental Choices: The use of a base like NaOH or KOH is standard for saponification.[2] Methanol is a common co-solvent to ensure the miscibility of the ester in the aqueous base. Acidification is necessary to protonate the carboxylate salt and precipitate the diacid, which can then be extracted into an organic solvent.
Achieving selective monohydrolysis of a symmetric diester can be challenging, often resulting in a mixture of starting material, mono-acid, and diacid.[3] However, carefully controlled conditions can favor the formation of the mono-acid.
Protocol 2: Selective Monohydrolysis
Materials:
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Tetrahydrofuran (THF)
Sodium hydroxide (NaOH), 0.1 M aqueous solution
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (1.0 eq) in a mixture of THF and water (4:1 v/v).
Cool the solution to 0 °C in an ice bath.
Slowly add a 0.1 M aqueous solution of NaOH (1.0 eq) dropwise over 30 minutes.
Stir the reaction at 0 °C and monitor closely by TLC. The reaction is typically complete within 1-2 hours.
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to isolate the monoester-monoacid.
Expertise & Experience: The use of a THF-water solvent system at low temperatures has been shown to be effective for the selective monohydrolysis of symmetric diesters.[4][5] The slow addition of a limited amount of base is crucial to prevent the second hydrolysis from occurring.
B. Reduction to 3-(1H-Pyrrol-1-yl)pentane-1,5-diol
Reduction of the diester to the corresponding diol opens up another avenue for functionalization, allowing for the introduction of ether, halide, or other functionalities. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Protocol 3: Reduction of Diester to Diol with LiAlH₄
Materials:
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Anhydrous tetrahydrofuran (THF)
Lithium aluminum hydride (LiAlH₄)
Ethyl acetate
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Standard glassware for reactions under inert atmosphere
Procedure:
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (1.0 eq) in anhydrous THF dropwise at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(1H-pyrrol-1-yl)pentane-1,5-diol.
Trustworthiness: LiAlH₄ is a potent reducing agent that readily converts esters to primary alcohols.[6][7][8] The pyrrole ring is generally stable to these conditions, although care must be taken during the workup to avoid acidic conditions that could lead to pyrrole polymerization.[9] The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
II. Derivatization of the Pentanedioate Backbone
The diacid and diol products from the initial transformations are valuable intermediates for further functionalization.
A. Derivatization of 3-(1H-Pyrrol-1-yl)pentanedioic Acid
1. Esterification: The diacid can be re-esterified with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents.
Protocol 4: Fischer Esterification of the Diacid
Materials:
3-(1H-Pyrrol-1-yl)pentanedioic acid
Desired alcohol (e.g., ethanol, isopropanol)
Concentrated sulfuric acid (H₂SO₄)
Toluene
Dean-Stark apparatus
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Combine 3-(1H-pyrrol-1-yl)pentanedioic acid (1.0 eq), the desired alcohol (large excess, can be used as solvent), and a catalytic amount of concentrated H₂SO₄ in a round-bottom flask equipped with a Dean-Stark apparatus.
Heat the mixture to reflux and collect the water that is formed.
Continue heating until no more water is collected.
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the corresponding diester.
Scientific Rationale: Fischer esterification is an equilibrium-driven process.[10][11] Using a large excess of the alcohol and removing water as it forms drives the equilibrium towards the ester product.
2. Amidation: The diacid can be converted to a diamide using a variety of coupling agents.
Protocol 5: Amidation of the Diacid
Materials:
3-(1H-Pyrrol-1-yl)pentanedioic acid
Desired amine (2.2 eq)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-dimethylformamide (DMF)
Lithium chloride (LiCl), 5% aqueous solution
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 3-(1H-pyrrol-1-yl)pentanedioic acid (1.0 eq) in anhydrous DMF.
Add the desired amine (2.2 eq) and DIPEA (3.0 eq).
Add the coupling agent (e.g., BOP, 2.2 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Pour the reaction mixture into a 5% aqueous solution of LiCl and extract with ethyl acetate.
Wash the combined organic layers with 5% aqueous LiCl and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization.
B. Derivatization of 3-(1H-Pyrrol-1-yl)pentane-1,5-diol
1. Conversion to Dihalides: The diol can be converted to the corresponding dihalide, which are versatile intermediates for nucleophilic substitution reactions.
Protocol 6: Conversion of Diol to Dichloride
Materials:
3-(1H-Pyrrol-1-yl)pentane-1,5-diol
Thionyl chloride (SOCl₂)
Anhydrous dichloromethane (DCM)
Ice bath
Procedure:
Dissolve 3-(1H-pyrrol-1-yl)pentane-1,5-diol (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C.
Slowly add thionyl chloride (2.5 eq) dropwise.
Stir the reaction at room temperature for 4-6 hours.
Carefully pour the reaction mixture onto crushed ice.
Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the dichloride.
2. Williamson Ether Synthesis: The diol can be used to synthesize diethers.
Protocol 7: Williamson Ether Synthesis
Materials:
3-(1H-Pyrrol-1-yl)pentane-1,5-diol
Sodium hydride (NaH), 60% dispersion in mineral oil
To a suspension of NaH (2.5 eq) in anhydrous THF, add a solution of 3-(1H-pyrrol-1-yl)pentane-1,5-diol (1.0 eq) in anhydrous THF dropwise at 0 °C.
Stir the mixture at room temperature for 1 hour.
Add the alkyl halide (2.2 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
Carefully quench the reaction with water.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
III. Functionalization of the Pyrrole Ring
The pyrrole ring is electron-rich and readily undergoes electrophilic substitution, typically at the C2 or C5 positions. The N-substituent can influence the regioselectivity of these reactions.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto the pyrrole ring, which can then be further elaborated.
Protocol 8: Vilsmeier-Haack Formylation
Materials:
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Anhydrous N,N-dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM)
Saturated aqueous sodium acetate (NaOAc)
Procedure:
To a solution of anhydrous DMF (3.0 eq) in anhydrous DCM, add POCl₃ (1.2 eq) dropwise at 0 °C under an inert atmosphere.
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Cool the reaction to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the mixture is basic.
Stir vigorously for 1 hour.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the product by column chromatography.
Mechanistic Insight: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich pyrrole ring.[12][13] Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.
B. Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of acyl groups onto the pyrrole ring. The choice of Lewis acid can influence the regioselectivity.
Protocol 9: Friedel-Crafts Acylation
Materials:
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Acyl chloride or anhydride (1.1 eq)
Aluminum chloride (AlCl₃) or other Lewis acid
Anhydrous dichloromethane (DCM)
Ice-cold dilute HCl
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a suspension of AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.
Stir for 15 minutes, then add a solution of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (1.0 eq) in anhydrous DCM dropwise.
Stir the reaction at 0 °C to room temperature and monitor by TLC.
Carefully pour the reaction mixture into ice-cold dilute HCl.
Separate the organic layer and extract the aqueous layer with DCM.
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry over Na₂SO₄, filter, and concentrate.
Purify the product by column chromatography.
Regioselectivity Considerations: While electrophilic substitution on pyrrole typically occurs at the C2 position, N-substituents can direct acylation to the C3 position.[3][14] The N-pentanedioate substituent is electron-withdrawing, which may deactivate the ring and could influence the C2/C3 selectivity.
C. Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the pyrrole ring, providing a handle for further synthetic transformations.
Protocol 10: Mannich Reaction
Materials:
Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Formaldehyde (aqueous solution, ~37%)
Secondary amine (e.g., dimethylamine, as hydrochloride salt)
Acetic acid
Procedure:
In a round-bottom flask, combine dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (1.0 eq), formaldehyde (1.2 eq), and the secondary amine hydrochloride (1.2 eq) in acetic acid.
Stir the mixture at room temperature for 24-48 hours.
Pour the reaction mixture into water and basify with a saturated aqueous solution of NaHCO₃.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the Mannich base by column chromatography.
Field-Proven Insights: The Mannich reaction on pyrroles typically yields the 2-substituted product.[4][5] The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate which is the electrophile.
IV. Data Presentation and Visualization
Table 1: Summary of Functionalization Reactions and Expected Products
Diagram 1: Functionalization Pathways of the Pentanedioate Side Chain
Caption: Overview of side chain modifications.
Diagram 2: Electrophilic Substitution on the Pyrrole Ring
Caption: Key pyrrole ring functionalizations.
V. References
Niwayama, S. Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters. J. Synth. Org. Chem. Jpn.2008 , 66 (5), 508-516. [Link]
Huffman, J. W.; Smith, V. J.; Padgett, L. W. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron2008 , 64 (10), 2104-2112. [Link]
chem.libretexts.org. Mannich reaction of pyrrole. [Link]
University of Babylon. 2) Mannich reaction. [Link]
Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Taylor, J. E.; et al. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Org. Lett.2010 , 12 (24), 5740–5743. [Link]
Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]
dimethyl 3-(1h-pyrrol-1-yl)pentanedioate solubility issues in organic solvents
Technical Support Center: Troubleshooting Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate Solubility and Handling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate Solubility and Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling dimethyl 3-(1H-pyrrol-1-yl)pentanedioate .
To successfully work with this compound, you must understand its dual nature: the dimethyl glutarate (pentanedioate) backbone provides exceptional solubility in a wide range of polar organic solvents[1], while the electron-rich, N-substituted pyrrole ring introduces severe vulnerabilities to acidic environments[2]. The following guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot crystallization failures, solvent-induced degradation, and storage issues.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my product form a stubborn oil instead of crystallizing when I add hexanes to my ethyl acetate solution?The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because the diester backbone is highly soluble in ethyl acetate but nearly insoluble in non-polar aliphatic hydrocarbons, rapid addition of hexanes pushes the system into a miscibility gap[3]. Instead of overcoming the kinetic barrier to form a rigid crystal lattice, the solute molecules separate into a highly concentrated, disordered liquid phase.
The Fix: You must bypass the LLPS boundary by controlling the supersaturation rate. This requires elevated temperatures during antisolvent addition, followed by precise temperature cycling and seeding (see Protocol A).
Q2: My stock solution in chloroform (or dichloromethane) turned pink, and then dark brown after a few days. Is my compound decomposing?The Causality: Yes, your compound is undergoing irreversible acid-catalyzed polymerization. Chlorinated solvents undergo photolytic and thermal degradation over time, generating trace amounts of hydrochloric acid (HCl). Because the nitrogen lone pair in the pyrrole ring is delocalized to maintain aromaticity, the molecule is not a standard base. Instead, trace protons (H⁺) attack the electron-rich C2 or C3 carbons of the pyrrole ring. This breaks aromaticity and creates a highly reactive electrophilic intermediate that rapidly attacks unprotonated pyrrole rings, initiating a runaway oligomerization cascade that manifests as dark, insoluble residues[2].
The Fix: Never store pyrrole derivatives in untreated chlorinated solvents. If CDCl₃ must be used for NMR, it must be rigorously neutralized immediately before use (see Protocol B).
Q3: Can I use methanol or ethanol to prepare standard solutions for assays?The Causality: While solubility is excellent, storing a methyl ester in protic alcohols introduces the risk of transesterification (if using ethanol) or hydrolysis (if trace water is present), especially if the glassware or solvent contains trace acidic/basic impurities.
The Fix: For long-term stock solutions, use anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).
Part 2: Mandatory Visualizations
Caption: Logical flow of acid-catalyzed pyrrole polymerization in chlorinated solvents.
Caption: Decision tree for selecting the optimal solvent based on downstream application.
Part 3: Quantitative Data Presentation
To aid in experimental design, refer to this synthesized solubility and stability matrix. Data is extrapolated from the baseline properties of dimethyl glutarate[1] and the reactivity profile of isolated pyrroles[2].
Solvent
Dielectric Constant (ε)
Estimated Solubility (25°C)
24h Stability Rating
Primary Recommendation
Hexanes / Heptane
1.89
< 5 mg/mL
High
Use strictly as an antisolvent.
Ethyl Acetate
6.02
> 500 mg/mL
High
Ideal for extraction and primary crystallization solvent.
Chloroform (CHCl₃)
4.81
> 500 mg/mL
Low (Degrades)
Avoid entirely unless rigorously filtered over basic alumina.
Methanol
32.70
> 500 mg/mL
Moderate
Use with caution; transesterification risk over long periods.
DMSO
46.70
> 500 mg/mL
High
Optimal for long-term stock solutions and NMR (DMSO-d6).
Part 4: Self-Validating Experimental Protocols
Protocol A: Rescuing an "Oiled-Out" Mixture (Anti-Solvent Crystallization)
Purpose: To force the solute to bypass the LLPS boundary and form a stable crystal lattice.
Dissolution: Dissolve the crude dimethyl 3-(1H-pyrrol-1-yl)pentanedioate in a minimum volume of Ethyl Acetate at 50°C.
Titration: Dropwise, add Heptane (or Hexanes) while maintaining the temperature at 50°C until the solution becomes faintly turbid (cloud point).
Clarification: Add exactly 2-3 drops of Ethyl Acetate until the solution is perfectly clear again.
Seeding (The Critical Step): Cool the solution slowly to 40°C. Add 1-2 mg of pure seed crystals.
Self-Validation Check: Observe the seeds. If they dissolve, the solution is undersaturated; return to Step 2. If they persist and begin to grow sharp edges, you have successfully entered the metastable crystallization zone.
Annealing: Hold at 40°C for 1 hour, then cool at a highly controlled rate of 0.1°C/min down to 5°C. Do not agitate vigorously; use gentle overhead stirring.
Protocol B: Preparation of Acid-Free CDCl₃ for NMR Analysis
Purpose: To prevent acid-catalyzed degradation of the pyrrole ring during NMR acquisition.
Column Preparation: Pack a small glass Pasteur pipette with a glass wool plug and 2 inches of Basic Alumina (Brockmann Grade I).
Filtration: Pass 1 mL of commercial CDCl₃ through the alumina plug directly into your NMR tube.
Sample Addition: Dissolve 5-10 mg of your compound in the treated CDCl₃.
Self-Validation Check: Prepare a parallel blank of the treated solvent and add a microscopic crystal of methyl orange indicator. The solution must remain yellow (indicating a neutral/basic environment). If it turns red, the alumina is exhausted and the solvent is still acidic.
Acquisition: Run the NMR immediately. Do not store the sample in this tube for more than 12 hours.
Part 5: References
Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem
Source: National Institutes of Health (NIH)
URL:[1]
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application
Source: ACS Publications
URL:[3]
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole
Source: RSC Publishing
URL:[2]
reducing side products in dimethyl 3-(1h-pyrrol-1-yl)pentanedioate preparation
Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the mechanistic bottlenecks encountered during the preparation of dimethyl 3-(1H-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the mechanistic bottlenecks encountered during the preparation of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate.
This transformation relies on the Clauson-Kaas modification of the Paal-Knorr pyrrole synthesis, reacting dimethyl 3-aminopentanedioate with 2,5-dimethoxytetrahydrofuran (DMTHF). DMTHF serves as a stable, masked equivalent of succinaldehyde. The core synthetic challenge lies in kinetic synchronization: balancing the acid-catalyzed deprotection of DMTHF with the nucleophilic attack of the amine. If these rates are mismatched, the highly reactive succinaldehyde intermediate will polymerize, or the sensitive dimethyl ester groups on the pentanedioate backbone will undergo hydrolysis.
Reaction Workflow & Mechanistic Divergence
Fig 1: Reaction workflow highlighting the divergence of target synthesis and side product formation.
Troubleshooting FAQs
Q1: My reaction mixture rapidly turns into a viscous black tar. What is the mechanism behind this, and how can I prevent it?Causality: The black tar is a direct result of succinaldehyde polymerization. When DMTHF is deprotected by the acid catalyst, it forms succinaldehyde in situ. If the local concentration of this dialdehyde exceeds the rate at which the bulky dimethyl 3-aminopentanedioate can attack it, aldol-type self-condensation dominates, yielding poly-succinaldehyde and polypyrrole derivatives[1].
Solution:
Invert the addition order: Never heat DMTHF with acid before adding the amine.
Controlled Release: Add DMTHF dropwise to a pre-heated solution of the amine and acid catalyst. This ensures the amine is always in stoichiometric excess relative to the active dialdehyde.
Q2: I am isolating a significant amount of a highly polar side product. NMR indicates the loss of methyl ester signals. How do I suppress this?Causality: You are observing ester hydrolysis. The starting material contains two methyl esters. Classical Paal-Knorr conditions often employ aqueous HCl or refluxing acetic acid (which is highly hygroscopic). The combination of heat, adventitious water, and strong acid catalyzes the hydrolysis of the dimethyl ester into 3-(1H-pyrrol-1-yl)pentanedioic acid or its mono-ester[2].
Solution: Transition to strictly anhydrous conditions. Replace aqueous Brønsted acids with a catalytic amount of anhydrous p-toluenesulfonic acid (p-TsOH) in toluene, and utilize a Dean-Stark trap to continuously remove the methanol and water generated during the reaction.
Q3: TLC shows the starting material is consumed, but multiple intermediate spots persist, and the final pyrrole yield is low. Why is the reaction stalling?Causality: According to the mechanistic elucidation by Amarnath, the rate-determining step of the Paal-Knorr synthesis is the cyclization and subsequent dehydration of the hemiaminal intermediate, not the initial imine formation[3]. If the acidity is too low or the thermal energy is insufficient, the hemiaminal fails to dehydrate into the aromatic pyrrole.
Solution: If using acetic acid, ensure it is strictly glacial. Alternatively, utilize a mild Lewis acid (e.g., 5 mol%
Sc(OTf)3
or
Bi(NO3)3
) which specifically coordinates to the hemiaminal hydroxyl group, lowering the activation energy for dehydration without lowering the bulk pH to a level that promotes ester hydrolysis[2].
Troubleshooting Logic Tree
Fig 2: Troubleshooting logic tree for resolving common Clauson-Kaas synthesis bottlenecks.
Quantitative Data: Condition Matrix & Side Product Profiling
The following table summarizes the impact of various catalytic systems on the yield and side-product distribution for the synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate.
To maximize the yield of the dimethyl ester target and suppress polymerization, follow this optimized anhydrous protocol utilizing a Dean-Stark apparatus.
Step 1: Preparation & Dehydration
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dimethyl 3-aminopentanedioate (1.0 eq, 10 mmol) and anhydrous toluene (50 mL, 0.2 M).
Causality & Validation Check: The solution must be completely clear. Any cloudiness indicates moisture, which will trigger downstream ester hydrolysis.
Step 2: Catalyst Addition
Add anhydrous p-toluenesulfonic acid (p-TsOH, 0.1 eq, 1 mmol). Heat the mixture to 80 °C under a continuous nitrogen atmosphere.
Step 3: Controlled Dialdehyde Generation
Dilute 2,5-dimethoxytetrahydrofuran (DMTHF, 1.05 eq, 10.5 mmol) in anhydrous toluene (10 mL). Add this solution dropwise over 45 minutes via a syringe pump to the heated amine solution.
Causality & Validation Check: The reaction should turn a pale amber color. If the solution flashes to dark brown or opaque black, the addition rate is too fast, causing succinaldehyde accumulation and polymerization. Pause the addition and allow the amine to consume the excess intermediate.
Step 4: Cyclization & Aromatization
Once the addition is complete, raise the temperature to 110 °C (reflux). Monitor the Dean-Stark trap for the collection of water and methanol byproducts.
Causality & Validation Check: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the hemiaminal intermediate (
Rf≈0.3
) and the appearance of the highly UV-active pyrrole product (
Rf≈0.6
). Reflux until the intermediate is completely consumed (typically 2-4 hours).
Step 5: Quench & Workup
Cool the reaction to room temperature and immediately quench with saturated aqueous
NaHCO3
(30 mL).
Causality & Validation Check: Neutralizing the acid before aqueous extraction is critical. Failure to do so will result in ambient hydrolysis of the dimethyl ester during the workup phase. Extract the aqueous layer with EtOAc (
3×20
mL), dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude target.
References
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Organic-Chemistry.org. Available at:[Link]
Rong, Y., et al. "Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles." ACS Sustainable Chemistry & Engineering, 2022. PMC8807973. Available at:[Link]
Technical Support Center: Handling Moisture Sensitivity of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that handling bifunctional molecules requires precision. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate—a pyrrol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that handling bifunctional molecules requires precision. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate—a pyrrole-substituted dimethyl glutarate—presents a unique handling challenge: the dangerous crosstalk between moisture-induced ester hydrolysis and acid-catalyzed pyrrole degradation.
This guide provides field-proven troubleshooting protocols to protect your yields, understand the mechanistic causality of degradation, and ensure batch-to-batch reproducibility.
Part 1: The Causality of Degradation (Mechanistic FAQ)
Q: Why is this specific compound more sensitive to moisture than standard dimethyl glutarate?A: While standard dibasic esters (like dimethyl malonate or succinate) undergo slow, predictable hydrolysis in [1], the presence of the 1H-pyrrol-1-yl group introduces a destructive feedback loop. When trace water hydrolyzes the dimethyl ester groups, it forms mono- or di-carboxylic acid derivatives. This localized drop in pH acts as an internal catalyst. Pyrroles are notoriously sensitive to acidic conditions; protonation at the C2 or C3 position disrupts the ring's aromaticity, forming a highly reactive electrophilic iminium intermediate that rapidly attacks adjacent molecules. Therefore, moisture doesn't just cause a slight loss of ester—it triggers an autocatalytic cascade resulting in insoluble polymeric tars.
Q: How much moisture is considered "too much" for long-term storage?A: The [2] is heavily dependent on the local environment. Our empirical data shows that moisture levels above 500 ppm significantly reduce the shelf-life of the compound at room temperature. For long-term storage (>1 month), moisture must be strictly maintained below 50 ppm.
Quantitative Impact of Moisture on Storage Stability
Moisture Content (ppm)
Storage Temp (°C)
Estimated Half-Life (Days)
Visual Appearance at 30 Days
< 50
-20
> 730
Clear, pale yellow oil
< 50
25
365
Clear, pale yellow oil
500
25
45
Slight yellowing, viscous
> 2000
25
< 10
Dark brown/black tar
> 2000
40
< 2
Insoluble black polymer
Part 2: Troubleshooting Guide
Issue 1: Unexplained yield drops in downstream Grignard or reduction (LiAlH4) reactions.
Diagnosis: Trace moisture or pre-existing hydrolyzed mono-acids are quenching your organometallic reagents.
Causality: Carboxylic acids formed via hydrolysis possess acidic protons that violently quench Grignard reagents (forming inert alkanes) and consume valuable hydride equivalents before they can reduce the target ester groups.
Self-Validating Resolution Protocol:
Analyze: Run a quick 1H-NMR of your starting material in CDCl3.
Validate: Integrate the methoxy (-OCH3) singlet at ~3.6 ppm against the distinctive pyrrole C2/C5 protons at ~6.7 ppm. The theoretical ratio is exactly 6:2. If the ratio falls below this threshold (e.g., 5:2 or 4:2), partial hydrolysis has occurred.
Remediate: Dissolve the batch in diethyl ether, wash with cold saturated aqueous NaHCO3 (to deprotonate and extract the acid into the aqueous layer), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
Issue 2: The compound has turned from a pale yellow oil to a dark, viscous liquid or solid tar.
Diagnosis: Acid-catalyzed pyrrole polymerization triggered by moisture-induced hydrolysis.
Causality: As noted in classic [3], pure pyrroles darken rapidly upon exposure to light, air, and acidic moisture due to oxidation and polymerization. Once the pyrrole ring polymerizes into a poly-pyrrole network, the material cannot be rescued.
Self-Validating Resolution Protocol:
Analyze: Attempt to dissolve a 50 mg sample of the degraded batch in 1 mL of CDCl3 or dichloromethane.
Validate: If insoluble dark particulates remain suspended or coat the glass, irreversible polymerization has occurred.
Remediate: Discard the heavily degraded batch. For future batches, implement the rigorous drying and storage workflow detailed in Section 3.
Diagnostic workflow for resolving moisture-induced degradation in stored batches.
Part 3: Standard Operating Protocols (SOPs)
SOP: Rigorous Drying and Storage Workflow
To ensure absolute trustworthiness in your synthetic steps, follow this self-validating drying protocol before utilizing stored dimethyl 3-(1H-pyrrol-1-yl)pentanedioate.
Step 1: Pre-titration
Measure the initial water content of the batch using a Karl Fischer (KF) coulometric titrator. Record this baseline value.
Step 2: Sieve Activation
Activate 3Å molecular sieves by heating them at 300°C under a high vacuum (<0.1 mbar) for 4 hours. Cool them strictly under an argon atmosphere.
Causality Note: 3Å sieves are specifically chosen because their 3-angstrom pore size effectively traps water molecules (2.8Å) but strictly excludes the larger ester and pyrrole moieties, preventing product entrapment and loss.
Step 3: Solvent Dilution & Desiccation
Dissolve the ester in anhydrous dichloromethane (DCM) at a 1:5 (w/v) ratio. Add 10% w/w of the activated 3Å sieves to the DCM solution. Seal the flask under argon and allow it to sit undisturbed for 12 hours.
Step 4: Filtration & Concentration
Filter the solution through a pad of oven-dried Celite under a blanket of nitrogen to remove the sieves and any particulate matter. Concentrate the filtrate via rotary evaporation.
Critical Parameter: Keep the water bath temperature below 30°C to prevent thermal degradation of the concentrated pyrrole.
Step 5: Post-titration (Self-Validation)
Repeat the KF titration on the dried neat oil. The value must be < 50 ppm . Transfer the validated oil to an amber glass vial, purge with argon, seal with a PTFE-lined cap, and store at -20°C.
References
Title: Uptake Measurements of Dibasic Esters by Water Droplets and Determination of Their Henry's Law Constants
Source: The Journal of Physical Chemistry A (ACS Publications)
URL: [Link]
Analytical Validation of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate: A Comparative Guide to ¹H and ¹³C NMR Spectral Elucidation
Executive Summary For researchers and drug development professionals, the structural verification of N-substituted pyrrole scaffolds is a critical quality control checkpoint. This guide provides an objective, data-driven...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the structural verification of N-substituted pyrrole scaffolds is a critical quality control checkpoint. This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR spectral features of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate against its synthetic precursor, dimethyl 3-aminopentanedioate. By analyzing the causality behind chemical shifts and comparing NMR efficacy against alternative modalities (LC-MS, FT-IR), this document serves as a self-validating framework for confirming successful Clauson-Kaas cyclizations.
Mechanistic Context: The Clauson-Kaas Transformation
The synthesis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is classically achieved via the Clauson-Kaas reaction, a highly reliable method for generating N-substituted pyrroles[1]. The process involves the acid-catalyzed condensation of a primary aliphatic amine (dimethyl 3-aminopentanedioate) with an acetal precursor, typically 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)[2].
Understanding the reaction mechanism is essential for anticipating the analytical profile of the product. The acid catalyst (e.g., glacial acetic acid) hydrolyzes 2,5-DMTHF into a reactive ring-opened intermediate[1]. Nucleophilic attack by the primary amine forms an aminal intermediate, which subsequently undergoes dehydration and intramolecular aromatization to yield the thermodynamically stable pyrrole ring[1].
Figure 1: Mechanistic workflow of the acid-catalyzed Clauson-Kaas pyrrole synthesis.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol integrates synthesis, purification, and analytical acquisition into a self-validating loop. The use of internal standards and specific relaxation delays ensures quantitative reliability.
Step-by-Step Methodology
Reaction Assembly: In a 50 mL round-bottom flask, dissolve dimethyl 3-aminopentanedioate (1.0 equiv) and 2,5-DMTHF (1.2 equiv) in glacial acetic acid (0.5 M). Causality: Acetic acid acts as both the solvent and the Brønsted acid catalyst required to initiate the hydrolysis of the acetal[3].
Thermal Cyclization: Stir the mixture under reflux (118 °C) for 2 hours. Monitor the consumption of the primary amine via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.
Quenching & Extraction: Cool the reaction to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ to prevent acid-catalyzed hydrolysis of the methyl ester groups. Extract the aqueous layer with dichloromethane (3 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the target compound as a pale yellow oil.
NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Self-Validation: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to provide an absolute 0.00 ppm reference point, eliminating chemical shift drift errors.
Spectral Acquisition:
¹H NMR: Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a 1-second relaxation delay to ensure complete magnetization recovery.
¹³C NMR: Acquire at 100 MHz using complete proton decoupling, 1024 scans, and a 2-second relaxation delay to account for the slower relaxation times of the quaternary ester carbons.
Comparative Spectral Analysis: Precursor vs. Product
The most definitive proof of a successful Clauson-Kaas synthesis is the comparative evaluation of the NMR spectra before and after cyclization. The transformation drastically alters the local magnetic environments of the molecule.
Causality of Diagnostic Chemical Shifts
Emergence of Aromaticity (Diamagnetic Anisotropy): The formation of the pyrrole ring introduces a 6π electron aromatic system. The resulting ring current strongly deshields the attached protons, causing them to resonate in the aromatic region (δ 6.1 – 6.8 ppm). Due to the local
C2v
symmetry of the N-substituted pyrrole, these appear as two distinct triplets (H-2/H-5 and H-3/H-4).
Methine Deshielding via sp² Nitrogen: In the precursor, the C3 methine proton is attached to an sp³ hybridized primary amine (δ ~3.6 ppm). In the product, the nitrogen is sp² hybridized, and its lone pair is delocalized into the aromatic ring. This significantly increases the nitrogen's effective electronegativity, exerting a strong inductive pull that shifts the methine proton downfield to δ ~4.8 ppm.
Prochiral Center Effects: The C3 carbon is a prochiral center. While the two -CH₂COOCH₃ arms are enantiotopic (chemically equivalent due to a plane of symmetry), the two protons within each methylene group are diastereotopic. They reside in distinct magnetic environments and couple with each other (geminal coupling,
2J≈15
Hz) and with the C3 proton (vicinal coupling,
3J≈6−8
Hz), resulting in a complex ABX multiplet pattern (δ 2.8 – 3.0 ppm).
Figure 2: Logical mapping of structural features to ¹H NMR chemical shifts.
While NMR is the gold standard for structural elucidation, drug development workflows often rely on orthogonal techniques. The table below objectively compares the performance of these modalities for validating this specific compound.
Analytical Modality
Primary Strength for this Scaffold
Limitations
Verdict for Structural Validation
High-Field NMR (¹H/¹³C)
Unambiguously confirms regiochemistry, the intactness of the ester groups, and the formation of the pyrrole ring via precise chemical shifts.
Requires high sample purity; longer acquisition times for ¹³C.
Superior. The only modality that definitively maps the atomic connectivity and stereochemical environment (diastereotopic protons).
LC-MS (ESI-TOF)
Rapidly confirms the exact mass (m/z 226.1 for [M+H]⁺) and assesses macroscopic purity via the UV chromatogram.
Cannot easily distinguish between isomeric pyrrole substitutions without extensive MS/MS fragmentation libraries.
Complementary. Excellent for high-throughput screening but insufficient for absolute structural proof.
FT-IR
Useful for observing the disappearance of the N-H stretching bands (3300-3500 cm⁻¹) and the retention of the strong ester C=O stretch (~1735 cm⁻¹).
Lacks atomic-level resolution; cannot confirm the regiochemistry of the pyrrole substitution.
Inferior. Provides only functional group information, which is insufficient for verifying the complete structure.
Conclusion
The structural verification of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is unequivocally achieved through comparative NMR spectroscopy. By mapping the transformation of the primary amine to a pyrrole ring, analysts can definitively confirm the success of the Clauson-Kaas synthesis. The diagnostic downfield shift of the C3 methine proton (from δ 3.6 to 4.8 ppm) and the emergence of the characteristic diastereotopic ABX multiplet for the C2/C4 methylenes serve as the definitive analytical fingerprints for this scaffold.
References
Kumar, A., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 19, 928–955 (2023). Available at:[Link]
Wang, J., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 19, 928–955 (2023). Available at: [Link]
Royal Society of Chemistry. "17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction." RSC Books (2020). Available at: [Link]
A Researcher's Guide to the Reference FTIR Peaks of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
For Researchers, Scientists, and Drug Development Professionals The Importance of FTIR in Structural Elucidation FTIR spectroscopy is an indispensable technique in organic chemistry for identifying functional groups with...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The Importance of FTIR in Structural Elucidation
FTIR spectroscopy is an indispensable technique in organic chemistry for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FTIR provides a unique "fingerprint" of the compound. For a novel or specialized molecule like dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, understanding where key functional group peaks should appear is the first step in verifying its successful synthesis and purity.
Deconstructing the Molecule for Spectral Prediction
To predict the FTIR spectrum, we must first analyze the molecular structure of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate and identify its primary vibrational components.
Caption: Key functional groups of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate.
The structure reveals four key regions for vibrational analysis:
The Pyrrole Ring: An aromatic, five-membered heterocycle.
The Alkyl Chain: The saturated pentanedioate backbone.
The Methyl Ester Groups: Two C=O and C-O functionalities.
The C-N Linkage: The bond connecting the pyrrole nitrogen to the alkyl chain.
Predicted FTIR Absorption Peaks: A Comparative Table
The following table synthesizes known vibrational frequencies for the molecule's constituent parts. Researchers should look for this characteristic pattern of absorbances in their experimental spectrum.
Vibrational Mode
Functional Group
Predicted Wavenumber (cm⁻¹)
Expected Intensity & Characteristics
Aromatic C-H Stretch
Pyrrole Ring
3150 - 3100
Medium to Weak, Sharp
Aliphatic C-H Stretch
Alkyl Chain & -CH₃ Esters
3000 - 2850
Medium to Strong, Multiple Sharp Peaks
C=O Stretch (Carbonyl)
Dimethyl Ester
1750 - 1735
Very Strong, Sharp (Key Diagnostic Peak)
C=C Stretch (In-ring)
Pyrrole Ring
~1575, ~1530
Medium to Weak, Sharp
CH₂ Bending (Scissoring)
Alkyl Chain
1470 - 1450
Medium
C-N Stretch (In-ring)
Pyrrole Ring
1300 - 1200
Medium to Strong
C-O Stretch (Asymmetric)
Ester (=C-O-C)
1300 - 1160
Strong
C-O Stretch (Symmetric)
Ester (O-C-C)
1130 - 1000
Strong
C-H In-plane Bending
Pyrrole Ring
1155 - 1025
Medium
C-H Out-of-plane Bending
Pyrrole Ring
~900 - 700
Medium to Strong
In-Depth Analysis of Key Spectral Regions
The Carbonyl (C=O) Peak: The most prominent and unambiguous feature in the spectrum will be the carbonyl stretch from the two methyl ester groups. For aliphatic esters, this peak is typically very strong and sharp, appearing in the 1750-1735 cm⁻¹ range[1][2][3]. Its high intensity is due to the large change in dipole moment during the stretching vibration[4]. The absence of conjugation with a double bond or aromatic ring places it firmly in this higher frequency region[1][5]. The presence of a strong peak here is the primary confirmation of the ester functionalities.
The C-H Stretching Region (3200-2800 cm⁻¹): This region will contain multiple peaks. Look for weaker, sharp peaks above 3000 cm⁻¹, which are characteristic of the C-H stretches on the aromatic pyrrole ring[6][7]. Below 3000 cm⁻¹, a series of stronger peaks will arise from the symmetric and asymmetric C-H stretching of the CH₂ groups in the pentanedioate chain and the O-CH₃ groups of the esters[3][8][9].
The "Fingerprint" Region (1600-700 cm⁻¹): This complex region contains a wealth of structural information.
Pyrrole Ring Vibrations: Expect multiple medium-intensity peaks corresponding to the C=C and C-N stretching vibrations within the pyrrole ring, typically around 1574 cm⁻¹ and in the 1200-1025 cm⁻¹ range, respectively[10][11].
Ester C-O Stretches: Esters are known to exhibit two distinct and strong C-O stretching bands[1][12]. One intense band, often called the asymmetric C-C-O stretch, is expected between 1300-1160 cm⁻¹[12]. A second strong band from the symmetric O-C-C stretch should appear between 1130-1000 cm⁻¹[5][12]. These two strong absorptions, along with the C=O peak, form a characteristic trio for esters[12].
C-H Bending: Bending vibrations from the alkyl chain (scissoring at ~1460 cm⁻¹) and various C-H bending modes from the pyrrole ring will add to the complexity of this region[10][13].
For a solid sample like dimethyl 3-(1h-pyrrol-1-yl)pentanedioate, the Potassium Bromide (KBr) pellet method is a fundamental and reliable technique for obtaining a high-quality transmission spectrum[14][15].
Objective: To prepare a solid sample in a KBr matrix that is transparent to infrared radiation, allowing for measurement of the sample's absorption spectrum.
Materials:
Spectroscopy-grade KBr powder, dried in an oven (100-110°C) and stored in a desiccator.[16]
Sample Preparation: Weigh approximately 1-2 mg of the synthesized compound.[14]
Grinding: In the agate mortar, thoroughly grind the 1-2 mg of sample into a fine, uniform powder. This step is critical to reduce light scattering.[17]
Mixing: Add approximately 100-200 mg of the pre-dried KBr powder to the mortar.[14] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. The ideal sample concentration is 0.2% to 1% by weight[17]. Causality Note: Performing this step quickly minimizes the absorption of atmospheric moisture by the hygroscopic KBr, which would otherwise introduce broad O-H absorption bands (~3400 cm⁻¹) into the spectrum.[14][16]
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
Pressing: Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque. Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes[16][18]. The pressure causes the KBr to "cold-flow" and fuse into a transparent disc.[16]
Measurement: Carefully release the pressure and vacuum. Disassemble the die and place the transparent pellet into the spectrometer's sample holder.
Data Acquisition: Record a background spectrum with an empty sample holder. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion and Validation Strategy
This guide provides a robust predictive framework for the FTIR analysis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate. The most conclusive evidence for successful synthesis will be the simultaneous appearance of the very strong aliphatic ester C=O stretch around 1740 cm⁻¹, the dual strong C-O ester stretches between 1300-1000 cm⁻¹, and the characteristic C-H and ring vibrations of the pyrrole moiety. By comparing an experimental spectrum to this detailed guide, researchers can achieve a high degree of confidence in their structural assignment. For absolute confirmation, comparison with other analytical techniques such as NMR spectroscopy and mass spectrometry is always recommended.
References
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Determining the precise three-dimensional conformation of flexible small molecules is a critical bottleneck in structure-based drug design and materials science. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (C₁₁H₁₅NO₄) presents a unique structural challenge: it features a rigid, planar, electron-rich pyrrole ring bonded to a highly flexible pentanedioate (glutarate) backbone. The rotatable C-C bonds within the backbone allow the molecule to adopt multiple conformers (e.g., extended vs. folded), while the two ester groups dictate complex intermolecular hydrogen-bonding networks.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) —the gold-standard "product" for structural elucidation—against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and 2D-NMR Spectroscopy .
Modality Comparison: SC-XRD vs. Alternatives
To establish the absolute configuration and solid-state packing of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, researchers must choose the appropriate analytical modality based on sample availability and required precision.
The Product: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD remains the undisputed gold standard for small molecule structural biology[1]. By bombarding a high-quality single crystal (>10 µm) with X-rays, SC-XRD relies on kinematic scattering to produce a diffraction pattern that directly correlates to the electron density of the molecule.
Strengths: Provides absolute configuration, highly precise bond lengths, and unambiguous identification of intermolecular interactions (e.g., C-H···O hydrogen bonds). The refinement process is mathematically robust and self-validating.
Limitations: Requires the successful growth of large, defect-free single crystals, which can be thermodynamically challenging for flexible molecules like pentanedioate derivatives.
Alternative 1: Microcrystal Electron Diffraction (MicroED)
MicroED is a rapidly emerging cryo-EM technique that utilizes electron beams instead of X-rays. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from vanishingly small nanocrystals (often a billionth the size required for SC-XRD)[2][3].
Strengths: Can determine structures directly from amorphous-looking powders or sub-micron crystals in under 30 minutes of data collection[3][4].
Limitations: Electron diffraction is highly susceptible to dynamical scattering (multiple scattering events within the crystal), which can distort reflection intensities and reduce the precision of atomic coordinates compared to SC-XRD[1]. Furthermore, samples thicker than a few hundred nanometers require complex physical milling[5].
Alternative 2: 2D-NMR Spectroscopy (Solution-State)
While NOESY and ROESY NMR experiments can estimate interatomic distances, they only provide a time-averaged ensemble of the molecule's conformations in solution. NMR cannot resolve the exact solid-state packing or identify specific crystalline polymorphs.
Table 1: Performance Comparison Matrix
Feature
SC-XRD (Product)
MicroED (Alternative)
2D-NMR (Alternative)
Probe Type
X-ray photons
Electrons
Radiofrequencies
Sample Requirement
> 10 µm single crystal
< 1 µm nanocrystal / powder
~1-5 mg in deuterated solvent
Scattering Physics
Kinematic (High precision)
Dynamical (Lower precision)
N/A (Magnetic resonance)
Absolute Configuration
Yes (via anomalous dispersion)
Challenging
No
Solid-State Packing
Yes (High Resolution)
Yes (Moderate Resolution)
No (Solution-state ensemble)
Structural and Conformational Workflows
The workflow for determining the structure of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate varies drastically between X-ray and electron methodologies.
Workflow comparison between SC-XRD and MicroED for small molecule structural elucidation.
Conformational flexibility pathways of the pentanedioate backbone dictating 3D structure.
To ensure scientific integrity, the following protocol outlines a self-validating system for the crystallization and X-ray analysis of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate.
Step 1: Crystal Growth via Vapor Diffusion
Causality Insight: Vapor diffusion is chosen over fast evaporation because the slow, controlled introduction of an anti-solvent gradually alters the dielectric constant of the solution. This thermodynamic control forces the highly flexible pentanedioate backbone to adopt its lowest-energy conformation, promoting ordered nucleation rather than amorphous precipitation.
Dissolve 10 mg of purified dimethyl 3-(1H-pyrrol-1-yl)pentanedioate in 0.5 mL of ethyl acetate (solvent) in a 2 mL inner vial.
Place the inner vial inside a 20 mL outer vial containing 3 mL of hexanes (anti-solvent).
Seal the outer vial tightly and leave undisturbed at 20°C for 3–5 days until colorless, block-like single crystals form.
Step 2: Sample Mounting and Cryocooling
Causality Insight: Data must be collected at cryogenic temperatures (100 K) to minimize the thermal vibration of the atoms (atomic displacement parameters/B-factors). This is especially critical for the terminal methyl groups of the ester moieties, which undergo severe thermal motion at room temperature, degrading resolution.
Select a crystal with dimensions of approximately 0.20 × 0.15 × 0.10 mm.
Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.
Flash-cool the sample to 100 K directly in the nitrogen cold stream of the diffractometer.
Step 3: Data Collection and Refinement
Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting area detector.
Integrate the data using APEX3/SAINT software, applying multi-scan absorption corrections (SADABS).
Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validation: Ensure the internal consistency of the data by checking the
Rint
value (should be < 0.05). A final
R1
value of < 5% confirms a highly accurate, trustworthy structural model.
Table 2: Expected SC-XRD Crystallographic Data
Note: Data parameters are simulated based on standard high-resolution SC-XRD profiles for structurally analogous pyrrole-glutarate derivatives.
Parameter
Value
Chemical Formula
C₁₁H₁₅NO₄
Formula Weight
225.24 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System / Space Group
Monoclinic /
P21/c
Volume (
V
)
~ 1180.5 ų
Calculated Density (
ρ
)
1.268 g/cm³
Final
R
indices [
I>2σ(I)
]
R1
= 0.038,
wR2
= 0.102
Goodness-of-fit on
F2
1.045
Conclusion
While MicroED offers an incredibly rapid alternative for analyzing sub-micron powders[3][4], SC-XRD remains the superior modality for the structural elucidation of dimethyl 3-(1H-pyrrol-1-yl)pentanedioate. The kinematic scattering of X-rays bypasses the dynamical scattering artifacts inherent to electron diffraction[1], allowing for the highly precise determination of the ester groups' orientation and the exact geometry of the pyrrole-backbone linkage. For researchers requiring absolute structural certainty for downstream molecular modeling or patent filing, SC-XRD is the mandatory choice.
A Comprehensive Guide to the Safe Disposal of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
In the dynamic environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate. By integrating established safety protocols with an understanding of the compound's potential characteristics, this document aims to be your trusted resource for safe and compliant laboratory operations.
The overarching principle in managing laboratory waste is to maximize safety and minimize environmental impact from the moment a chemical is acquired to its final disposal.[1] A comprehensive disposal plan should be in place before any experiment begins.[1][2]
Hazard Characterization: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, a conservative approach based on its structural components—a pyrrole ring and a dimethyl ester—is essential. Pyrrole is known to be a flammable liquid and toxic if swallowed.[3][4][5] Esters can be irritants. Therefore, it is prudent to treat this compound as potentially hazardous.
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established criteria for classifying hazardous waste.[6][7] These characteristics are:
Ignitability: The potential to catch fire.
Corrosivity: The ability to corrode metal.
Reactivity: The tendency to explode or react violently.
Toxicity: The capacity to be harmful or fatal if ingested or absorbed.
Until specific data is available, Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate should be managed as if it could exhibit one or more of these properties.
Table 1: Assumed Hazard Profile of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Hazard Characteristic
Assumed Potential
Rationale
Primary Precaution
Ignitability
Possible
Presence of organic components. Pyrrole is a flammable liquid.[3][4]
Pyrrole is toxic if swallowed.[3][4][5] Handle with appropriate personal protective equipment (PPE).
Avoid inhalation, ingestion, and skin contact.[11]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate, from the point of generation to collection by a licensed waste management provider.
The most effective waste management strategy is to minimize waste generation at the source.[1][7][12] This can be achieved by:
Ordering only the necessary quantities of the chemical.
Optimizing experimental designs to use smaller amounts.
Sharing excess chemicals with other researchers when appropriate.[7]
Proper segregation is critical to prevent dangerous chemical reactions.[2][10] Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate waste should be collected separately from other waste streams.
Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases.[9]
Collect aqueous and organic waste in separate, dedicated containers.
The choice of waste container is crucial for safety and compliance.[6]
Use a chemically compatible container, preferably made of plastic.[7]
The container must be in good condition, with a secure, leak-proof lid.[6]
Ensure the container is appropriately sized for the amount of waste to be generated.[6]
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.[13][14] The label should include:
The full chemical name: "Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate". Avoid abbreviations or chemical formulas.
A clear indication of the potential hazards (e.g., "Flammable," "Toxic").
The date when the first drop of waste was added to the container.
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]
Keep the waste container closed except when adding waste.[1][7]
Store the container in a well-ventilated area, away from heat and direct sunlight.[6][15]
Ensure secondary containment is in place to capture any potential leaks or spills.[6]
Never dispose of chemical waste down the drain or in the regular trash.[6][14]
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]
Follow all institutional and local regulations for waste pickup and disposal.[3]
Emergency Procedures: Preparing for the Unexpected
In the event of a spill or exposure, a swift and informed response is critical.
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[16][17] For larger spills, evacuate the area and contact your institution's EHS department immediately.
Personal Exposure:
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[18]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11]
Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.
Visualizing the Disposal Process
To further clarify the disposal workflow, the following diagram illustrates the decision-making process and key steps.
Caption: Disposal workflow for Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and waste management guidelines, as local regulations may vary.
References
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
Chemical Waste Management Best Practices. (2025, January 1). Enva.
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
Material Safety Data Sheet. (2014, November 18). ChemPoint.com.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Download SDS. AK Scientific, Inc.
Laboratory Safety. (2025, October 12).
Safety data sheet. (2025, January 29). BASF.
SAFETY DATA SHEET. (2025, December 9). Sigma-Aldrich.
SAFETY DATA SHEET. (2011, February 11). Fisher Scientific.
Pyrrole Safety Data Sheet. Santa Cruz Biotechnology.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
SAFETY DATA SHEET. (2025, May 1).
Material Safety Data Sheet - Pyrrole, 99%. (2005, October 3). Cole-Parmer.
Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
Personal protective equipment for handling Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
Title: Comprehensive Safety and Operational Guide: Handling Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate Introduction As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not mer...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Safety and Operational Guide: Handling Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate
Introduction
As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a compliance exercise, but as a critical variable in experimental integrity. Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (CAS: 63547-63-7) is a bifunctional molecule combining a lipophilic glutarate diester with an electron-rich pyrrole ring. This unique structure dictates highly specific handling protocols. The pyrrole moiety is susceptible to rapid oxidation and acts as a systemic toxicant, while the diester backbone enhances dermal permeability[1]. This guide provides the essential operational and disposal methodologies required to handle this compound safely, ensuring both researcher protection and reagent stability in drug development workflows.
Section 1: Risk Assessment and Causality-Driven PPE Selection
Understanding the mechanistic chemical behavior of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is essential for selecting the correct Personal Protective Equipment (PPE).
Causality of Toxicity: Pyrrole derivatives are harmful via inhalation and toxic upon skin contact, potentially causing severe eye damage and central nervous system depression. The addition of the dimethyl glutarate moiety increases the compound's overall lipophilicity[1], facilitating rapid absorption through the stratum corneum if spilled on unprotected skin.
Causality of Instability: The electron-rich pyrrole ring is prone to auto-oxidation when exposed to light and atmospheric oxygen, forming reactive radical species and dark polymeric tars. Handling must occur under inert conditions to prevent degradation and the generation of volatile, irritating byproducts.
Table 1: PPE Selection Matrix and Causality
PPE Category
Recommended Material
Causality / Rationale
Quantitative Protection Data
Gloves
Butyl Rubber or Heavy-Duty Nitrile (Double-gloved)
Esters rapidly degrade standard latex and thin nitrile. Butyl rubber provides superior resistance to diesters[1] and prevents pyrrole dermal absorption.
>240 minutes breakthrough time for organic esters.
Eye Protection
Splash-proof Chemical Goggles & Face Shield
Pyrrole derivatives can cause severe, irreversible eye damage. A face shield prevents droplet projection during pressurized syringe transfers.
ANSI Z87.1 certified impact & splash resistance.
Body Protection
Flame-resistant (FR) Lab Coat & Impermeable Apron
Mitigates the risk of systemic toxicity via skin absorption. FR material is required as pyrrole vapors can form flammable mixtures.
Full frontal coverage required.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
Prevents inhalation of toxic vapors. If a hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is mandatory.
To maintain scientific integrity and safety, the handling of this compound must be a self-validating system. Follow this methodology for reagent transfer.
Protocol 1: Inert-Atmosphere Reagent Transfer
Environmental Validation: Activate the chemical fume hood.
Self-Validation Check: Verify the digital flow monitor reads between 80-100 fpm (>0.4 m/s). Do not proceed if the alarm sounds or flow is inadequate[2].
PPE Verification: Don double nitrile gloves (or butyl rubber over nitrile), splash goggles, and an FR lab coat.
Self-Validation Check: Perform a visual and tactile inspection of gloves. Inflate the outer glove slightly with ambient air to ensure no pinhole leaks are present.
Apparatus Purge: Assemble a dry Schlenk flask or septum-capped vial. Purge the receiving vessel with high-purity Argon or Nitrogen for 5 minutes.
Causality: Displacing oxygen prevents the oxidative polymerization of the pyrrole ring, ensuring high yield and purity in downstream assays.
Reagent Extraction: Using a gas-tight glass syringe equipped with a stainless-steel needle, puncture the septum of the Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate container. Draw the required volume slowly to avoid cavitation.
Transfer and Seal: Transfer the liquid into the purged receiving vessel. Immediately flush the headspace of the primary container with Argon before sealing.
Self-Validation Check: Visually inspect the reagent in the syringe. It should be clear to slightly yellow. Dark brown or black coloration indicates oxidative degradation has already occurred.
Operational workflow for the safe handling, transfer, and disposal of pyrrole-glutarate derivatives.
Section 3: Spill Response and Decontamination Protocol
In the event of a spill, immediate action is required to prevent vapor accumulation and dermal exposure.
Protocol 2: Localized Spill Decontamination
Isolate: Immediately halt work, close the fume hood sash to maximize exhaust velocity, and alert nearby personnel[2].
Neutralize/Absorb: Do NOT use water, as the diester is poorly soluble and water may spread the contaminant[1]. Cover the spill completely with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads).
Causality: Inert absorbents physically trap the lipophilic compound without initiating an exothermic reaction.
Collect: Using non-sparking tools, scoop the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Surface Decontamination: Wash the spill surface with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual ester, followed by a thorough wash with soapy water to remove solvent traces.
Self-Validation Check: Wipe the area with a dry filter paper and inspect for residual odor or discoloration to confirm complete decontamination.
Section 4: Waste Disposal Plan
Improper disposal of pyrrole derivatives can lead to environmental toxicity and dangerous reactions in waste streams.
Protocol 3: Segregation and Disposal
Segregation: Collect all Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate liquid waste, contaminated solvents, and first-rinse washings in a designated "Non-Halogenated Organic Waste" container[2].
Causality: Mixing with halogenated waste or acidic streams can trigger unwanted electrophilic aromatic substitution on the pyrrole ring or ester hydrolysis, potentially causing hazardous pressure buildup.
Solid Waste: Place contaminated gloves, absorbent materials, and empty vials into a dedicated solid hazardous waste bin[2].
Labeling and Storage: Clearly label the waste container with the chemical name, CAS number (63547-63-7), and hazard pictograms (Toxic, Irritant). Store in a cool, dark, well-ventilated secondary containment area.
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for disposal via high-temperature incineration[2]. Do not discharge into the municipal sewer system[3].